Dienogest-13C2,15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H25NO2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i10+1,11+1,21+1 |
InChI-Schlüssel |
AZFLJNIPTRTECV-PVPRGFAOSA-N |
Isomerische SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2([13CH2][13C]#[15N])O |
Kanonische SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is Dienogest-13C2,15N and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienogest-13C2,15N is a stable isotope-labeled derivative of Dienogest, a fourth-generation synthetic progestin. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its application in research, particularly in pharmacokinetic and metabolic studies. Detailed experimental protocols and an exploration of the signaling pathways modulated by Dienogest are also presented to support its use in drug development and endometriosis research.
Introduction to this compound
Dienogest is a synthetic steroid with potent progestogenic and anti-androgenic activities, primarily used in the treatment of endometriosis and as a component of oral contraceptives.[1] this compound is a stable isotope-labeled internal standard for Dienogest, where two carbon atoms are substituted with Carbon-13 (¹³C) and one nitrogen atom is substituted with Nitrogen-15 (¹⁵N).[2] This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool for quantitative analysis by mass spectrometry.[] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical methods, as they exhibit identical physicochemical properties to the analyte, co-elute during chromatography, and experience the same ionization effects, leading to highly accurate and precise quantification.[4]
Chemical Structure and Properties
The chemical structure of Dienogest is (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile. The isotopic labeling in this compound occurs at the cyanomethyl group attached to C17.
Chemical Structure of Dienogest
Caption: The chemical structure of Dienogest.
Physicochemical Properties
A summary of the key quantitative data for Dienogest and its isotopically labeled form is presented in Table 1. While a specific certificate of analysis with isotopic purity for this compound was not publicly available, vendors of stable isotope-labeled compounds typically provide this information upon request, with purities generally exceeding 98%.[2]
Table 1: Physicochemical Properties of Dienogest and this compound
| Property | Dienogest | This compound |
| Molecular Formula | C₂₀H₂₅NO₂ | C₁₈¹³C₂H₂₅¹⁵NO₂ |
| Molecular Weight | 311.42 g/mol | 314.4 g/mol [2] |
| CAS Number | 65928-58-7 | 65928-58-7 (unlabeled) |
| Appearance | Solid | Solid |
| Purity | Typically ≥98% | Typically >98% (Isotopic purity information should be obtained from the supplier) |
Synthesis of Isotopically Labeled Dienogest
While a specific, detailed protocol for the synthesis of this compound is proprietary to the manufacturers, the general approach involves the introduction of the labeled cyanomethyl group in the final steps of the synthesis of Dienogest. A plausible synthetic route would start with a suitable steroid precursor. The synthesis of ¹³C and ¹⁵N labeled organic compounds often involves using labeled starting materials, such as K¹³C¹⁵N, in a nucleophilic substitution reaction.[5][6]
A general synthetic scheme for Dienogest involves the protection of the 3-keto group of estra-4,9-diene-3,17-dione, followed by the addition of the cyanomethyl group to the 17-keto position, and subsequent deprotection. To produce this compound, the cyanomethylation step would utilize a labeled acetonitrile (B52724) derivative.
Signaling Pathways Modulated by Dienogest
Dienogest exerts its therapeutic effects in endometriosis by modulating several key signaling pathways, primarily through its action as a progesterone (B1679170) receptor (PR) agonist. Its activity leads to the suppression of estrogen production, inhibition of cell proliferation, and induction of apoptosis in endometriotic cells.[1][7]
Progesterone Receptor (PR) Signaling
Dienogest binds to the progesterone receptor, which in turn modulates the transcription of target genes. This interaction is central to its therapeutic effects in endometriosis, leading to the decidualization and subsequent atrophy of endometrial tissue.
PI3K/Akt/mTOR Signaling Pathway
Recent studies have shown that Dienogest can inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[8][9] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Dienogest can suppress the growth of endometriotic lesions.
Caption: Dienogest inhibits the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
Dienogest has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key regulator of inflammation, and its inhibition by Dienogest contributes to the reduction of the inflammatory environment associated with endometriosis.[11]
Caption: Dienogest inhibits the NF-κB inflammatory pathway.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Dienogest in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The following are general protocols where this compound would be an essential component for accurate analysis.
In Vitro Cell Proliferation Assay
This protocol describes a colorimetric assay to assess the effect of Dienogest on the proliferation of endometrial cells, such as the Ishikawa cell line.[12]
Materials:
-
Ishikawa cells (or other relevant endometrial cell line)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dienogest (unlabeled)
-
This compound (for analytical validation if needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed Ishikawa cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Dienogest (e.g., 0.1, 1, 10, 100 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
To quantify the intracellular concentration of Dienogest, cell lysates can be prepared and analyzed by LC-MS, using this compound as an internal standard.
Western Blot Analysis of Signaling Proteins
This protocol outlines the procedure for analyzing the effect of Dienogest on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Endometrial cells
-
Dienogest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture endometrial cells and treat with Dienogest at the desired concentration and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For quantitative analysis of Dienogest levels in the cell culture medium or cell lysates, LC-MS with this compound as an internal standard can be employed.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Dienogest in a biological sample using this compound.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug development and endometriosis research. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. A thorough understanding of its properties, along with the signaling pathways modulated by its unlabeled counterpart, Dienogest, will facilitate further investigation into the therapeutic mechanisms of this important drug and the development of new treatments for endometriosis and other hormone-dependent conditions.
References
- 1. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdg.co.nz [bdg.co.nz]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]
- 12. benchchem.com [benchchem.com]
Synthesis and Purification of ¹³C,¹⁵N Labeled Dienogest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of ¹³C,¹⁵N labeled Dienogest (B1670515). Stable isotope-labeled compounds are critical internal standards for quantitative bioanalytical assays by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1][2][3] This document outlines a plausible synthetic route, purification protocols, and methods for characterization based on established chemical principles and available literature on the synthesis of unlabeled Dienogest and other isotopically labeled compounds.
Introduction to ¹³C,¹⁵N Labeled Dienogest
Dienogest is a synthetic progestin with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis.[4][5] The ¹³C,¹⁵N labeled version of Dienogest serves as an ideal internal standard in clinical and non-clinical studies involving its quantification. The introduction of stable isotopes provides a distinct mass shift without significantly altering the chemical and physical properties of the molecule, allowing for precise differentiation from the unlabeled drug in biological matrices.[1][2]
Proposed Synthesis of ¹³C,¹⁵N Labeled Dienogest
The proposed multi-step synthesis is as follows:
-
Protection of the 3-keto group: The 3-keto group of estra-4,9-diene-3,17-dione (B195082) is selectively protected, often as a ketal, to prevent its reaction in subsequent steps.[6][7]
-
Epoxidation of the 17-keto group: The 17-keto group is converted to an epoxide.[6][7]
-
Ring-opening with labeled cyanide: The crucial labeling step involves the nucleophilic attack of a ¹³C,¹⁵N labeled cyanide, such as potassium [¹³C,¹⁵N]cyanide (K¹³C¹⁵N), on the 17-spiro-epoxide. This opens the epoxide ring and introduces the ¹³C≡¹⁵N group at the 17α position.
-
Deprotection of the 3-keto group: The protecting group at the 3-position is removed under acidic conditions to yield ¹³C,¹⁵N labeled Dienogest.[6][7]
Experimental Protocol: Synthesis
Step 1: Protection of Estra-4,9-diene-3,17-dione
-
To a solution of estra-4,9-diene-3,17-dione in a suitable organic solvent (e.g., toluene), add 2,2-dimethylpropane-1,3-diol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude protected intermediate.
Step 2: Epoxidation
-
Dissolve the protected intermediate in a suitable solvent mixture (e.g., DMSO and toluene).
-
Add a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) and a strong base (e.g., potassium tert-butoxide) at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC/HPLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product, wash, dry, and concentrate to yield the crude 17-spiro-epoxide.
Step 3: Introduction of the ¹³C,¹⁵N Label
-
In a well-ventilated fume hood, dissolve the crude 17-spiro-epoxide in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a solution of potassium [¹³C,¹⁵N]cyanide in water.
-
Heat the reaction mixture to reflux and monitor its progress.
-
After completion, cool the mixture and carefully neutralize any excess cyanide with an appropriate quenching agent (e.g., sodium hypochlorite (B82951) solution).
-
Remove the solvent under reduced pressure and extract the product.
Step 4: Deprotection
-
Dissolve the crude labeled intermediate in a suitable solvent (e.g., acetone).
-
Add a dilute acid (e.g., perchloric acid or hydrochloric acid) and stir at room temperature.[9][10]
-
Monitor the deprotection by TLC/HPLC.
-
Once the reaction is complete, neutralize the acid and extract the crude ¹³C,¹⁵N labeled Dienogest.
Synthesis Workflow Diagram
Caption: Synthetic pathway for ¹³C,¹⁵N labeled Dienogest.
Purification of ¹³C,¹⁵N Labeled Dienogest
Purification of the final labeled compound is crucial to remove any unlabeled species, isomers, and other impurities. A multi-step purification process is recommended.
Experimental Protocol: Purification
1. Initial Crystallization:
-
The crude product can be crystallized from a suitable solvent system, such as a dimethylformamide (DMF)-water mixture or ethyl acetate (B1210297).[9][10]
-
Dissolve the crude product in a minimal amount of hot DMF and slowly add water until precipitation begins.
-
Allow the solution to cool slowly to facilitate crystal formation.
-
Filter the crystals, wash with cold solvent, and dry under vacuum.
2. Chromatographic Purification:
-
For higher purity, the crystallized product should be subjected to column chromatography.
-
Column: Silica gel is a common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) can be effective.
-
Collect fractions and analyze by TLC or HPLC to pool the pure product.
3. Final Crystallization:
-
The purified product from chromatography can be recrystallized once more to ensure high purity.
Purification Workflow Diagram
Caption: Purification workflow for ¹³C,¹⁵N labeled Dienogest.
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the final product must be confirmed through various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity | Purity ≥ 99% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight and isotopic enrichment | Molecular ion peak corresponding to the mass of ¹³C,¹⁵N Dienogest. Isotopic enrichment > 98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure | Spectra consistent with the structure of Dienogest, with characteristic splitting patterns for the labeled carbon. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups | Characteristic absorption bands for hydroxyl, nitrile, and ketone groups. |
Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of ¹³C,¹⁵N labeled Dienogest. These values are estimations based on typical yields for similar reactions.
| Parameter | Value |
| Overall Yield | 30-40% |
| Chemical Purity (by HPLC) | ≥ 99.5% |
| Isotopic Enrichment | > 98% |
| Appearance | White to off-white crystalline solid |
Conclusion
This technical guide outlines a robust and feasible approach for the synthesis and purification of ¹³C,¹⁵N labeled Dienogest. The proposed methodology leverages established synthetic routes for the unlabeled compound and incorporates the isotopic label at a key step. Rigorous purification and comprehensive analytical characterization are essential to ensure the final product meets the high-quality standards required for its use as an internal standard in regulated bioanalytical studies. While this guide provides a detailed framework, optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nuvisan.com [nuvisan.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of dienogest | Semantic Scholar [semanticscholar.org]
- 7. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]
- 8. WO2011132045A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 9. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Physicochemical Properties of Dienogest-13C2,15N
This technical guide provides a comprehensive overview of the core physicochemical properties of Dienogest-13C2,15N, an isotopically labeled version of the synthetic progestin, Dienogest (B1670515). Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key workflows and mechanisms.
Dienogest-(17α)-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile—is a fourth-generation progestin with potent progestogenic and anti-androgenic effects.[1][2] The stable isotope-labeled variant, this compound, incorporates two Carbon-13 atoms and one Nitrogen-15 atom. This labeling makes it an invaluable tool in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, where it serves as an ideal internal standard to ensure accuracy and precision.[3][4] While the isotopic labeling minimally affects most physicochemical properties, it results in a predictable increase in molecular weight.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical and spectral properties of Dienogest and its isotopically labeled form. Data for properties other than molecular weight are based on the unlabeled compound, as they are not expected to differ significantly.
Table 1: Core Physicochemical Properties
| Property | Dienogest | This compound | Data Source(s) |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₅NO₂ | C₁₈¹³C₂H₂₅¹⁵NO₂ | [5][6] |
| Molecular Weight | 311.42 g/mol | 314.4 g/mol | [6][7][8][9][10] |
| Appearance | White to off-white crystalline powder/solid | Not specified (expected to be similar) | [11][12] |
| Melting Point | 210 - 218 °C | Not specified (expected to be similar) | [5][12][13] |
| Boiling Point | 549 °C (Predicted) | Not specified (expected to be similar) | [13] |
| pKa | Neutral molecule within pH 2-12 | Not specified (expected to be similar) | [12] |
| Optical Rotation | [α]/D -305° to -325° (c=1 in dichloromethane) | Not specified (expected to be similar) |[10] |
Table 2: Solubility Data
| Solvent | Solubility (Dienogest) | Data Source(s) |
|---|---|---|
| Water | Practically insoluble | [5][12] |
| DMSO | ≥14.8 mg/mL; up to 100 mM (approx. 31 mg/mL) | [8][10][11][14][15] |
| Ethanol | Approx. 20 mg/mL; Insoluble (conflicting reports) | [8][11] |
| Dimethyl Formamide (DMF) | Approx. 2 mg/mL | [11] |
| Ethanol:PBS (1:2, pH 7.2) | Approx. 0.3 mg/mL |[11] |
Table 3: Spectral Data
| Technique | Wavelength (λmax) | Data Source(s) |
|---|
| UV/Vis. | 214, 303 nm |[11] |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are critical for the validation and application of physicochemical data in a research and development setting.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent system (e.g., water, buffer, or organic solvent).
Methodology:
-
Preparation: Add an excess amount of this compound crystalline solid to a known volume of the desired solvent in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases via centrifugation or filtration (using a filter that does not bind the analyte).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Analytical Quantification via LC-MS/MS
This protocol outlines a typical method for the quantitative analysis of Dienogest in a biological matrix (e.g., human plasma), using this compound as the internal standard (IS).[3]
Objective: To accurately measure the concentration of Dienogest in plasma samples.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample into a clean tube.
-
Add a precise volume of the internal standard working solution (this compound in a suitable solvent).
-
Add an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.[3]
-
Column: A reverse-phase column such as a Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture like acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 70:30, v/v).[3]
-
Flow Rate: 0.60 mL/min.[3]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dienogest and this compound.
-
-
Data Analysis:
-
The concentration of Dienogest is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations.
-
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes relevant to the study and application of this compound.
Caption: General workflow for physicochemical characterization of a compound.
Caption: Simplified signaling pathway for Dienogest's mechanism of action.
Caption: Experimental workflow for Dienogest quantification using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bdg.co.nz [bdg.co.nz]
- 7. Dienogest [drugfuture.com]
- 8. selleckchem.com [selleckchem.com]
- 9. scbt.com [scbt.com]
- 10. Dienogest = 98 HPLC 65928-58-7 [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Dienogest - Wikipedia [en.wikipedia.org]
- 14. Dienogest, Steroidal progesterone (CAS 65928-58-7) | Abcam [abcam.com]
- 15. raybiotech.com [raybiotech.com]
The Gold Standard in Bioanalysis: Unlocking Research Advantages with Stable Isotope-Labeled Dienogest
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled (SIL) compounds has become an indispensable tool in modern analytical and biomedical research. For the synthetic progestin Dienogest (B1670515), the application of its stable isotope-labeled counterparts, such as Dienogest-d6 or ¹³C- and ¹⁵N-labeled variants, offers a significant enhancement in the precision, accuracy, and reliability of quantitative bioanalysis.[1] This technical guide provides an in-depth exploration of the advantages of using SIL-Dienogest in research, complete with detailed experimental methodologies, comparative quantitative data, and visual representations of key processes.
The Core Advantage: Mitigating Analytical Variability
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1] This is because they are nearly chemically and physically identical to the analyte of interest, Dienogest in this case.[2] This near-identical nature ensures that the SIL-Dienogest co-elutes with the unlabeled Dienogest during chromatography and experiences the same effects of sample preparation, extraction recovery, and ionization efficiency or suppression in the mass spectrometer's ion source.[2][3] By adding a known concentration of SIL-Dienogest to a sample at the beginning of the analytical process, it acts as a reliable internal reference to correct for any variations that may occur, leading to highly accurate and precise quantification of the unlabeled Dienogest present in the sample.[3]
Key Applications and Their Advantages
The use of stable isotope-labeled Dienogest is particularly advantageous in several key research areas:
-
Pharmacokinetic (PK) and Bioequivalence Studies: In these studies, accurate measurement of drug concentrations in biological matrices like plasma over time is critical. SIL-Dienogest allows for the development of robust and validated LC-MS/MS methods for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Dienogest.[4][5] The high precision afforded by SIL internal standards is essential for confidently establishing bioequivalence between different formulations of a drug.[4][5]
-
Metabolism Studies: Stable isotopes can be incorporated into the Dienogest molecule at metabolically stable positions.[6] This allows researchers to trace the fate of the drug as it is metabolized in the body. By analyzing the mass shifts in the resulting metabolites, new metabolic pathways can be identified and characterized.[7]
-
Therapeutic Drug Monitoring (TDM): For drugs where plasma concentrations correlate with therapeutic efficacy or toxicity, accurate monitoring is crucial. SIL-Dienogest enables the development of highly specific and sensitive assays for TDM, allowing for personalized dose adjustments.
-
Environmental Fate and Toxicology Studies: The increasing use of pharmaceuticals has led to concerns about their environmental impact. SIL-Dienogest can be used in environmental samples to accurately quantify the presence and persistence of Dienogest and its transformation products.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods and pharmacokinetic studies involving Dienogest. The use of a stable isotope-labeled internal standard, such as Dienogest-d6, consistently results in high precision and accuracy.
Table 1: Mass Spectrometric Parameters for Dienogest and Dienogest-d6 [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dienogest | 312.3 | 135.3 |
| Dienogest-d6 | 318.3 | 135.3 |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Dienogest in Human Plasma Using a Deuterated Internal Standard [2][9][10]
| Parameter | Value |
| Linearity Range | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL |
| Intra-day Precision (%CV) | < 3.97% |
| Inter-day Precision (%CV) | < 6.10% |
| Accuracy (%RE) | Within ±4.0% |
| Recovery | > 90% |
Table 3: Pharmacokinetic Parameters of Dienogest (2 mg oral dose) in Healthy Female Volunteers from Bioequivalence Studies [4][10]
| Parameter | Mean Value (Fasting) | Mean Value (Fed) |
| Cmax (ng/mL) | 47.1 | 38.6 |
| AUC₀-t (ng·h/mL) | 450.3 | 499.1 |
| AUC₀-∞ (ng·h/mL) | 465.8 | 513.5 |
| t½ (h) | 9.8 | 10.5 |
Experimental Protocols
Protocol 1: Quantification of Dienogest in Human Plasma using LC-MS/MS with Dienogest-d6 Internal Standard
This protocol is a representative example based on established and validated methodologies.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of Dienogest-d6 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in water
-
B: Acetonitrile
-
Isocratic elution with 70% B at a flow rate of 0.6 mL/min.[2]
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions:
-
Dienogest: 312.3 → 135.3
-
Dienogest-d6: 318.3 → 135.3
-
3. Data Analysis
-
The peak area ratio of Dienogest to Dienogest-d6 is used to construct a calibration curve from standards of known concentrations.
-
The concentration of Dienogest in the unknown samples is then calculated from this calibration curve.
Visualizing Key Processes
Dienogest Metabolism Pathway
Dienogest is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[11][12] The main metabolic pathways include hydroxylation, reduction of the delta-4-3-keto group, and removal of the C17α cyanomethyl group, leading to the formation of endocrinologically inactive metabolites.[11][12]
References
- 1. Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics, Bioequivalence, and Safety Evaluation of Dienogest in Healthy Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 11. cdn.medpath.com [cdn.medpath.com]
- 12. Dienogest - Wikipedia [en.wikipedia.org]
Unraveling Metabolic Fates: A Technical Guide to In Vivo Tracing of Dienogest-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of stable isotope labeling, specifically using Dienogest-13C2,15N, for in vivo metabolic pathway tracing. This document outlines the core principles, detailed experimental methodologies, and data interpretation frameworks essential for leveraging this powerful technique in drug metabolism and pharmacokinetic studies. While the specific use of this compound is presented as a robust hypothetical model, the protocols and data herein are based on established principles of metabolic research and the known metabolic profile of Dienogest.
Introduction to Dienogest and Metabolic Tracing
Dienogest is a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Its therapeutic efficacy is intrinsically linked to its metabolism and pharmacokinetic profile. Understanding the in vivo metabolic fate of Dienogest is crucial for optimizing its clinical use and for the development of novel drug candidates.
Stable isotope tracing is a powerful technique that allows for the precise tracking of a molecule and its metabolites through a biological system.[2] By replacing specific atoms in the Dienogest molecule with stable isotopes (in this hypothetical case, two Carbon-13 and one Nitrogen-15 atoms), researchers can distinguish the administered drug and its metabolic products from endogenous compounds using mass spectrometry. This approach provides invaluable insights into the rates of absorption, distribution, metabolism, and excretion (ADME).
The Metabolic Pathway of Dienogest
Dienogest undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 enzyme CYP3A4.[1] The main metabolic routes include hydroxylation, reduction of the Δ4-3-keto group, and removal of the C17α cyanomethyl group, followed by conjugation.[1] The resulting metabolites are generally considered to be endocrinologically inactive and are rapidly excreted.[1][3]
Below is a diagram illustrating the primary metabolic pathways of Dienogest.
Metabolic pathways of Dienogest.
Hypothetical In Vivo Metabolic Tracing Study Protocol
This section details a hypothetical experimental protocol for an in vivo metabolic tracing study in a preclinical animal model (e.g., female non-human primates) using this compound.
Experimental Workflow
The overall workflow for the in vivo tracing study is depicted below.
Experimental workflow for in vivo tracing.
Detailed Methodologies
3.2.1. Animal Model and Acclimatization:
-
Species: Female cynomolgus monkeys (n=6).
-
Acclimatization: Animals are acclimatized for at least two weeks in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Diet: Standard primate chow and water ad libitum.
-
Baseline Samples: Collection of blood, urine, and feces for 24 hours prior to tracer administration to establish baseline metabolite levels.
3.2.2. This compound Administration:
-
Tracer: this compound, synthesized with high isotopic purity (>99%).
-
Dose: A single oral dose of 2 mg/kg, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Oral gavage to ensure accurate dosing.
3.2.3. Sample Collection:
-
Blood: Serial blood samples (1 mL) are collected from a peripheral vein at pre-dose, and at 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored at -80°C.[1]
-
Urine and Feces: Animals are housed in metabolic cages for quantitative collection of urine and feces at intervals of 0-12, 12-24, 24-48, and 48-72 hours post-dose. Samples are stored at -80°C.
-
Tissue Harvesting: At 72 hours post-dose, animals are euthanized, and tissues (liver, kidneys, gastrointestinal tract, reproductive organs) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
3.2.4. Sample Preparation and Metabolite Extraction:
-
Plasma: Proteins are precipitated with acetonitrile (B52724). The supernatant is dried and reconstituted for analysis.
-
Urine: Samples are centrifuged to remove debris and diluted prior to analysis.
-
Feces and Tissues: Homogenized in a suitable buffer, followed by solid-phase extraction (SPE) to isolate Dienogest and its metabolites.
3.2.5. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatography: A C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes. Full scan and tandem MS (MS/MS) are performed to identify and quantify this compound and its isotopically labeled metabolites based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.
Quantitative Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the described study.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 55.2 ± 8.3 |
| Tmax (h) | 1.6 ± 0.4 |
| AUC0-t (ng·h/mL) | 450.7 ± 65.1 |
| AUC0-∞ (ng·h/mL) | 465.2 ± 68.9 |
| t1/2 (h) | 9.5 ± 1.2 |
| Vd/F (L) | 42.3 ± 5.7 |
| CL/F (mL/min) | 68.5 ± 9.2 |
Table 2: Cumulative Excretion of this compound and its Labeled Metabolites (% of Administered Dose)
| Time Interval (h) | Urine (Mean ± SD) | Feces (Mean ± SD) |
| 0-24 | 65.8 ± 7.9 | 20.3 ± 4.1 |
| 24-48 | 12.3 ± 2.5 | 5.6 ± 1.8 |
| 48-72 | 4.1 ± 1.1 | 2.1 ± 0.9 |
| Total | 82.2 ± 8.7 | 28.0 ± 5.2 |
Table 3: Relative Abundance of Major Labeled Metabolites in Plasma at Tmax
| Metabolite | Relative Abundance (%) |
| Unchanged this compound | 75.6 |
| Hydroxylated Metabolites | 12.3 |
| Reduced Metabolites | 8.1 |
| Conjugated Metabolites | 4.0 |
Signaling Pathways and Biological Activity
Dienogest primarily exerts its effects through high-affinity binding to the progesterone (B1679170) receptor (PR).[4] This interaction initiates a cascade of cellular events, leading to its therapeutic effects, such as the suppression of ovulation and the induction of endometrial atrophy.[3][4] Recent studies have also elucidated direct effects of Dienogest on endometriotic cells, including the induction of autophagy and apoptosis by impairing the activation of AKT, ERK1/2, and mTOR pathways.[5] Furthermore, Dienogest has been shown to suppress the expression of matrix metalloproteinases (MMPs) in endometriotic stromal cells.[6]
The biological activity of Dienogest's metabolites is generally considered to be negligible.[1][3] However, some studies suggest that metabolites of progestins can have their own biological effects, including potential antiprogestational activity.[7] The use of isotopically labeled Dienogest provides a unique opportunity to isolate and characterize these metabolites and investigate their potential off-target effects and interactions with cellular signaling pathways.
The diagram below illustrates the known signaling pathways influenced by the parent Dienogest molecule. The potential for its metabolites to interact with these or other pathways remains an area for further investigation.
References
- 1. Dienogest - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 5. Dienogest enhances autophagy induction in endometriotic cells by impairing activation of AKT, ERK1/2, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The endocrinologic profile of metabolites of the progestin dienogest] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Journey of Dienogest: An In-depth Technical Guide to its ADME Properties Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Dienogest (B1670515), a synthetic progestin widely used in the treatment of endometriosis and in oral contraceptives. A thorough understanding of a drug's ADME profile is paramount in drug development, ensuring both efficacy and safety. This guide places a special emphasis on the pivotal role of labeled compounds, particularly tritium (B154650) (³H)-labeled Dienogest, in elucidating its pharmacokinetic journey within the body.
Absorption: Rapid and Extensive Uptake
Dienogest is characterized by its rapid and nearly complete absorption following oral administration. Studies utilizing labeled compounds have been instrumental in quantifying its high bioavailability.
Key Quantitative Data on Dienogest Absorption:
| Parameter | Value | Species | Citation |
| Bioavailability | ~91% | Human | [1] |
The high oral bioavailability of Dienogest suggests that it is well-absorbed from the gastrointestinal tract and experiences minimal first-pass metabolism, a fact that has been confirmed in multiple studies[2].
Experimental Protocol: Oral Bioavailability Study (Representative)
A representative oral bioavailability study for Dienogest would involve the administration of a single oral dose of [³H]-Dienogest to healthy human volunteers. Blood samples would be collected at predetermined time points over a 72-hour period. Plasma concentrations of both the parent Dienogest and total radioactivity would be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid scintillation counting, respectively. The absolute bioavailability would be calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration of a tracer dose of [³H]-Dienogest.
Distribution: Broad Reach with High Protein Binding
Once absorbed, Dienogest distributes throughout the body. A significant portion of the drug binds to plasma proteins, primarily albumin. This binding is non-specific, and Dienogest does not bind to sex hormone-binding globulin (SHBG) or corticoid-binding globulin (CBG).
Key Quantitative Data on Dienogest Distribution:
| Parameter | Value | Species | Citation |
| Plasma Protein Binding | ~90% | Human | [1] |
| Apparent Volume of Distribution (Vd/F) | 40 L | Human | [1] |
While specific tissue distribution studies using radiolabeled Dienogest are not extensively detailed in publicly available literature, the volume of distribution suggests that the drug is not confined to the bloodstream and does distribute into tissues.
Experimental Protocol: Tissue Distribution Study (Representative)
A typical preclinical tissue distribution study would involve administering a single dose of [³H]-Dienogest to animal models such as rats or rabbits. At various time points post-administration, animals would be euthanized, and various tissues (e.g., uterus, ovaries, liver, kidney, brain, adipose tissue) would be collected. The concentration of total radioactivity in each tissue would be quantified using liquid scintillation counting or quantitative whole-body autoradiography (QWBA). QWBA provides a visual representation of the distribution of the radiolabeled compound throughout the entire animal body.
Metabolism: Primarily Hepatic Transformation to Inactive Metabolites
Dienogest is extensively metabolized, primarily in the liver. The main metabolic pathway involves hydroxylation reactions mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, followed by conjugation. The resulting metabolites are considered to be pharmacologically inactive.
Identified Metabolites of Dienogest:
| Metabolite | Chemical Name | Activity |
| 9α,10β-Dihydro-Dienogest | - | Inactive |
| 3α,5α-Tetrahydro-Dienogest | - | Inactive |
| STS 749 | 17α-cyanomethyl-11β,17β-dihydroxy-estra-4,9-dien-3-one | Inactive |
| STS 825 | 17α-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17β-diol | Inactive |
Studies with tritium-labeled Dienogest in female rabbits have shown extensive biotransformation, with a significant difference in the metabolite patterns between urine and bile. More polar metabolites were found to dominate in the urine[3].
Experimental Protocol: Metabolite Profiling Study (Representative)
To identify and quantify metabolites, plasma, urine, and feces samples collected from subjects administered [³H]-Dienogest would be analyzed. An initial step would involve separating the parent drug from its metabolites using techniques like high-performance liquid chromatography (HPLC). The radioactive peaks corresponding to the metabolites would be detected using a radiodetector. The structural elucidation of these metabolites would then be carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Diagram of Dienogest Metabolism Experimental Workflow
Caption: Workflow for a typical metabolite profiling study using labeled compounds.
Excretion: Predominantly Renal Elimination of Metabolites
Following metabolism, Dienogest and its metabolites are eliminated from the body. The primary route of excretion is via the kidneys into the urine.
Key Quantitative Data on Dienogest Excretion:
| Parameter | Value | Species | Citation |
| Elimination Half-Life | 9-10 hours | Human | [1] |
| Urinary to Fecal Excretion Ratio | ~3:1 | Human | [1] |
Mass balance studies, which are critically dependent on the use of radiolabeled compounds, have been essential in determining the routes and extent of Dienogest excretion. These studies aim for a total recovery of the administered radioactivity of preferably over 90% to provide a reliable assessment of the elimination pathways.
Experimental Protocol: Mass Balance Study (Representative)
In a mass balance study, a single dose of [³H]-Dienogest is administered to subjects. Urine and feces are collected quantitatively for a period sufficient to ensure that the majority of the radioactivity has been excreted (typically until radioactivity in excreta is less than 1% of the administered dose in a 24-hour period for two consecutive days). The total radioactivity in the collected urine and feces is measured by liquid scintillation counting. The data is then used to calculate the percentage of the administered dose excreted by each route.
Diagram of Dienogest ADME Pathway
Caption: Overview of the ADME pathway of Dienogest.
Conclusion
The use of labeled compounds, particularly tritium-labeled Dienogest, has been indispensable in comprehensively characterizing the ADME properties of this important therapeutic agent. These studies have revealed that Dienogest is a well-absorbed drug with predictable pharmacokinetics, extensive metabolism to inactive compounds, and efficient elimination. This detailed understanding of its disposition within the body underpins its safe and effective use in clinical practice and provides a critical foundation for any future drug development efforts involving this molecule.
References
- 1. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Balance, Metabolic Pathways, Absolute Bioavailability, and Pharmacokinetics of Giredestrant in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Proper Storage of Dienogest-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dienogest-13C2,15N, an isotopically labeled synthetic progestin. Understanding the stability profile of this compound is critical for its application as an internal standard in analytical methodologies, in metabolic studies, and throughout the drug development process. This document outlines potential degradation pathways, summarizes stability data extrapolated from studies on dienogest (B1670515) and its other isotopic analogues, and provides detailed experimental protocols for stability assessment.
Introduction to this compound
Dienogest is a fourth-generation progestin with antiandrogenic properties, widely utilized in oral contraceptives and for the management of endometriosis.[1] this compound is a stable isotope-labeled version of dienogest, which is an invaluable tool in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of dienogest in biological matrices.[1] The physical and chemical stability of this compound is paramount to ensure the accuracy and reliability of such analytical methods.[1] Stable isotope labeling can be used to trace the distribution, transformation, and clearance of the compound and its metabolites in vivo.[2]
Recommended Storage Conditions
While specific long-term stability studies for this compound are not extensively available in public literature, data from related isotopically labeled dienogest compounds and general practices for stable isotope-labeled compounds provide reliable storage guidance.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound Form | Storage Temperature | Duration | Source |
| This compound (Solid) | -20°C | Up to 5 years (default re-test period) | [3] |
| Dienogest-d6 (Solid) | -20°C | Up to 3 years | [1] |
| Dienogest (Solid) | -20°C | 3 years | [4] |
| Dienogest-d6 (In Solvent) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| Dienogest (In Solvent) | -80°C | 1 year | [4] |
| -20°C | 1 month | [4] |
It is recommended to store this compound as a solid at -20°C. For solutions, it is advisable to aliquot the stock solutions to prevent repeated freeze-thaw cycles and store them at -80°C for long-term use or at -20°C for short-term use.[4]
Chemical Stability and Potential Degradation Pathways
Forced degradation studies on unlabeled dienogest offer valuable insights into the likely degradation pathways for this compound under various stress conditions.[1] The primary degradation pathways for dienogest likely involve hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis : Dienogest may be susceptible to hydrolysis under both acidic and basic conditions.[1]
-
Oxidation : The steroid structure is prone to oxidation, which can lead to the formation of hydroxylated or other oxygenated derivatives.[1]
-
Photodegradation : Exposure to light, particularly UV radiation, can induce photochemical reactions.[1] Photolysis of dienogest can lead to the formation of estrogenic compounds through A-ring aromatization.[1][5] Studies have shown that dienogest is not fully stable when exposed to light, and therefore, it should be stored in its original light-protecting packaging.[6]
Biotransformation studies of dienogest have also identified pathways such as aromatic dehydrogenation, hydroxylation, and methoxylation.[7][8]
Table 2: Summary of Forced Degradation Studies on Dienogest
| Stress Condition | Parameters | Degradation (%) | Source |
| Acid Hydrolysis | 1M HCl, 45°C, 30 min | 9.9 | [1] |
| Base Hydrolysis | 1M NaOH, 45°C, 15 min | 8.7 | [1] |
| Oxidation | 2.5% H₂O₂, 45°C, 30 min | 8.2 | [1] |
| Neutral Hydrolysis | Purified water, 45°C, 3 hours | 2.2 | [1] |
| Thermal | Dry heat, 105°C, 15 hours | 2.5 | [1] |
| Photolytic (UV) | 200 Watts/m² | 0.6 | [1] |
| Photolytic (Visible) | 1.2 Million Lux Hours | 0.8 | [1] |
| Humidity | 25°C, 90% RH, 7 days | 0.4 | [1] |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in research and development, conducting stability studies is crucial. The following are detailed methodologies for key experiments.
Protocol for Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.[1]
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 1M HCl and reflux at 45°C for 30 minutes.[9]
-
Base Hydrolysis : Mix the stock solution with 1M NaOH and reflux at 45°C for 15 minutes.[9]
-
Oxidative Degradation : Mix the stock solution with 2.5% hydrogen peroxide and reflux at 45°C for 30 minutes.[9]
-
Neutral Hydrolysis : Mix the stock solution with purified water and reflux at 45°C for 3 hours.[9]
-
Thermal Degradation : Expose the solid compound to dry heat at 105°C for 15 hours.[10]
-
Photostability : Expose the compound to UV light (200 Watts/m²) and visible light (1.2 Million Lux Hours).[9]
-
Humidity : Expose the solid compound to 90% relative humidity at 25°C for 7 days.[10]
-
-
Sample Analysis : After exposure to the stress conditions, analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.[11]
Stability-Indicating HPLC Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended to monitor the stability of this compound.[11]
-
Column : Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent.[9]
-
Mobile Phase : 40% Acetonitrile.[9]
-
Flow Rate : 1.0 mL/minute.[10]
-
Detector Wavelength : 305 nm.[10]
-
Run Time : 8 minutes.[10]
This method should be validated according to ICH Q2(R1) guidelines to ensure it is simple, precise, accurate, and robust.[9]
Visualizations
Dienogest Signaling Pathway
Dienogest acts as a selective agonist for the progesterone (B1679170) receptor. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of Dienogest as a progesterone receptor agonist.
Experimental Workflow for Stability Testing
The logical flow for assessing the stability of this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. selleckchem.com [selleckchem.com]
- 5. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Commercial Availability and Application of Dienogest-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the stable isotope-labeled Dienogest-13C2,15N. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who are utilizing this compound in their studies. This guide includes a summary of commercial suppliers, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and a visualization of the key signaling pathway influenced by Dienogest.
Commercial Suppliers of this compound
This compound is a stable isotope-labeled version of Dienogest, a synthetic progestogen used in the treatment of endometriosis. The incorporation of carbon-13 and nitrogen-15 (B135050) isotopes makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as pharmacokinetic and metabolic studies. Several chemical suppliers offer this compound, and their product specifications are summarized in the table below for easy comparison.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity | Unlabeled CAS Number |
| MedChemExpress | HY-B0084S3 | C₁₈¹³C₂H₂₅¹⁵NO₂ | 314.4 | Not Specified | 65928-58-7 |
| BDG Synthesis | 130705-10 | C₁₈¹³C₂H₂₅¹⁵NO₂ | 314.4 | >98% (by HPLC) | 65928-58-7[1] |
| BOC Sciences | Not Specified | C₁₈¹³C₂H₂₅¹⁵NO₂ | Not Specified | 95% by HPLC; 98% atom ¹³C; 98% atom ¹⁵N | Not Specified |
Experimental Protocol: Quantitative Analysis of Dienogest using LC-MS/MS with this compound as an Internal Standard
The following protocol is a generalized procedure for the quantification of Dienogest in biological matrices (e.g., plasma, serum) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This method is based on established principles of stable isotope dilution analysis, which is a gold standard for accurate quantification in complex samples.[2][3][4]
2.1. Materials and Reagents
-
Dienogest analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum) from study subjects
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2.2. Preparation of Stock and Working Solutions
-
Dienogest Stock Solution (1 mg/mL): Accurately weigh and dissolve Dienogest in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Dienogest Working Solutions: Prepare a series of working solutions by serially diluting the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
2.3. Sample Preparation
-
Protein Precipitation: To 100 µL of the biological matrix sample (calibration standards, quality controls, or unknown samples), add 10 µL of the IS working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Dienogest from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dienogest and this compound.
2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Dienogest to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Dienogest primarily exerts its therapeutic effects through its activity as a progesterone (B1679170) receptor agonist.[5][6] Furthermore, studies have indicated its role in modulating inflammatory pathways, notably through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]
Dienogest's Interaction with the Progesterone Receptor
The following diagram illustrates the simplified mechanism of Dienogest as a progesterone receptor agonist.
Inhibition of the NF-κB Signaling Pathway by Dienogest
This diagram outlines the inhibitory effect of Dienogest on the pro-inflammatory NF-κB signaling pathway.
Experimental Workflow for Quantitative Analysis
The following diagram provides a high-level overview of the experimental workflow for the quantitative analysis of Dienogest in biological samples using an internal standard.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dienogest - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic enrichment levels in commercially available Dienogest-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels, analytical methodologies, and a plausible synthetic pathway for commercially available Dienogest-13C2,15N. This stable isotope-labeled internal standard is critical for the accurate quantification of Dienogest in complex biological matrices, facilitating pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Isotopic Enrichment: A Quantitative Overview
Stable isotope-labeled compounds are powerful tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards. The accuracy of such quantitative methods is directly dependent on the isotopic purity of the labeled standard. While the exact isotopic enrichment can vary slightly between different commercial batches, the data presented in Table 1 represents typical specifications for high-quality this compound.
Table 1: Typical Isotopic Enrichment Levels for Commercially Available this compound
| Isotope | Position of Label | Nominal Enrichment (%) |
| Carbon-13 (¹³C) | C20, C21 | ≥ 99 |
| Nitrogen-15 (¹⁵N) | N at C21 | ≥ 99 |
Note: Data is compiled based on typical specifications for isotopically labeled pharmaceutical standards. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols: Synthesis and Analysis
The following sections detail the methodologies for the synthesis and analysis of this compound, providing a framework for its practical application in a research setting.
Plausible Synthetic Pathway for this compound
The synthesis of isotopically labeled Dienogest involves the introduction of ¹³C and ¹⁵N atoms at specific positions in the molecule. A plausible retro-synthetic approach, based on established synthetic routes for Dienogest, is outlined below. The key step is the introduction of the labeled cyanomethyl group at the C17 position.
A generalized workflow for this synthesis is depicted in the following diagram:
Detailed Steps:
-
Starting Material: The synthesis typically begins with a suitable estrone derivative.
-
Protection: The ketone group at the C3 position is protected to prevent its reaction in subsequent steps.
-
Epoxidation: The C17 ketone is converted to an epoxide.
-
Ring Opening and Label Introduction: The crucial step involves the nucleophilic attack of a labeled cyanide source, such as potassium cyanide with ¹³C at the carbon and ¹⁵N at the nitrogen (K¹³C¹⁵N), on the C17 epoxide. This opens the epoxide ring and introduces the ¹³C- and ¹⁵N-labeled cyanomethyl group.
-
Deprotection and Isomerization: The protecting group at C3 is removed, and the double bond is isomerized to the final position to yield Dienogest-¹³C₂,¹⁵N.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.
Analytical Methods for Purity and Quantification
The chemical and isotopic purity of this compound is typically assessed using a combination of analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The exact ratio may be optimized for best separation.
-
Detection: UV detection at a wavelength where Dienogest shows maximum absorbance.
-
Purpose: To determine the chemical purity of the compound by separating it from any unlabeled Dienogest and other synthesis-related impurities.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment and Quantification:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Method: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the labeled and unlabeled Dienogest.
-
MRM Transition for Dienogest: The precursor ion (M+H)⁺ of unlabeled Dienogest is selected and fragmented to produce a specific product ion.
-
MRM Transition for Dienogest-¹³C₂,¹⁵N: The precursor ion (M+3+H)⁺ of the labeled Dienogest is selected and fragmented. The resulting product ion will also have a mass shift corresponding to the incorporated isotopes.
-
-
Purpose: To confirm the mass of the labeled compound, determine the isotopic enrichment by comparing the signal intensities of the labeled and unlabeled species, and for the development of quantitative bioanalytical methods.
The logical relationship for using Dienogest-¹³C₂,¹⁵N as an internal standard in a quantitative LC-MS/MS assay is illustrated in the following diagram:
Conclusion
Dienogest-¹³C₂,¹⁵N is an indispensable tool for researchers engaged in the study of Dienogest's pharmacology and metabolism. Understanding its isotopic enrichment, the principles of its synthesis, and the analytical methods for its characterization and use are fundamental to generating high-quality, reliable data. The information presented in this guide provides a solid foundation for the effective application of this stable isotope-labeled standard in a scientific setting. Researchers should always consult the supplier's Certificate of Analysis for lot-specific data to ensure the highest level of accuracy in their experiments.
Methodological & Application
Application Note: Quantification of Dienogest in Human Plasma using Dienogest-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS
Introduction
Dienogest (B1670515) is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] Accurate and precise quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS to correct for matrix effects, recovery, and variations in ionization.[3] SIL internal standards, particularly those labeled with ¹³C and ¹⁵N, are chemically identical to the analyte, ensuring they co-elute and experience the same ionization effects, which leads to improved accuracy and precision.[4] This application note describes a validated LC-MS/MS method for the quantification of Dienogest in human plasma using Dienogest-¹³C₂,¹⁵N as an internal standard.
Principle
The method involves the extraction of Dienogest and the internal standard (Dienogest-¹³C₂,¹⁵N) from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of Dienogest to Dienogest-¹³C₂,¹⁵N against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Dienogest reference standard (>98% purity)
-
Dienogest-¹³C₂,¹⁵N internal standard (IS) (>98% purity, isotopic purity >99%)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and methyl tert-butyl ether (MTBE)
-
Analytical grade ammonium (B1175870) acetate (B1210297)
-
Ultrapure water (e.g., Milli-Q)
-
Human plasma (K₂EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Dienogest and Dienogest-¹³C₂,¹⁵N in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the Dienogest stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of Dienogest-¹³C₂,¹⁵N (e.g., 100 ng/mL) in the same diluent.
-
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the Dienogest-¹³C₂,¹⁵N working solution (internal standard) to all samples except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The protonated precursor to product ion transitions should be optimized. Based on published data for Dienogest (m/z 312.30 → 135.30), the transitions for Dienogest-¹³C₂,¹⁵N would be shifted.[2]
-
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Dienogest | Dienogest-¹³C₂,¹⁵N (Internal Standard) |
| Precursor Ion (m/z) | 312.30 | 315.30 |
| Product Ion (m/z) | 135.30 | 137.30 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | Optimized | Optimized |
| Declustering Potential (V) | Optimized | Optimized |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 4%[2] |
| Inter-day Precision (%CV) | < 7%[2] |
| Accuracy (% Bias) | Within ±5%[2] |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for Dienogest quantification.
Caption: Role of the internal standard in LC-MS/MS.
Caption: Simplified signaling pathway of Dienogest.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dienogest in Human Plasma Using a Stable Isotope Dilution LC-MS/MS Method
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] Accurate and reliable quantification of Dienogest in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive method for the quantification of Dienogest in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dienogest-13C2,15N as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
This method employs a simple liquid-liquid extraction (LLE) procedure to isolate Dienogest and its internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Dienogest to its stable isotope-labeled internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Dienogest reference standard (>98% purity)
-
This compound (Internal Standard, >98% purity)[2]
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724)
-
Analytical grade ammonium (B1175870) acetate
-
HPLC grade water
-
Drug-free human plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Dienogest and this compound at a concentration of 1 mg/mL in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the Dienogest stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards.
-
Prepare a working solution of this compound at an appropriate concentration in a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the Dienogest working solutions to obtain calibration standards at concentrations ranging from 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[3][4] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)[1][4] |
| Flow Rate | 0.60 mL/min[1][4] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 3.0 min[1][4] |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | SCIEX API 4000 or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| MRM Transitions | Dienogest: m/z 312.30 → 135.30[1][4]This compound: m/z 315.3 → 138.3 (Assumed)* |
| Ion Source Temperature | 500 °C[1] |
| Ion Spray Voltage | 5500 V[1] |
| Curtain Gas | 20 psi[1] |
| Collision Gas | 6 psi[1] |
| Nebulizer Gas (GS1) | 50 psi[1] |
| Heater Gas (GS2) | 50 psi[1] |
*The MRM transition for this compound is based on the expected mass shift from the unlabeled compound. The exact product ion should be determined by direct infusion and optimization on the specific mass spectrometer being used.
Data Presentation
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analysis of blank plasma from at least six different sources. | No significant interfering peaks at the retention times of Dienogest and the IS.[1] |
| Linearity | Eight-point calibration curve analyzed in triplicate over three consecutive days. | Correlation coefficient (r²) ≥ 0.99.[1] |
| Accuracy & Precision | Analysis of QC samples at four levels (LLOQ, Low, Medium, High) in six replicates over three separate runs. | Accuracy: Within ±15% of the nominal value (±20% for LLOQ).Precision (CV%): ≤15% (≤20% for LLOQ).[1] |
| Recovery | Comparison of the peak areas of extracted samples with those of unextracted standards at three QC levels. | Consistent and reproducible recovery.[1] |
| Matrix Effect | Comparison of the peak response of post-extraction spiked samples to that of pure standards. | Consistent and reproducible matrix effect.[1] |
| Stability | Evaluation of analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term). | Analyte concentration within ±15% of the nominal concentration.[1] |
Table 2: Representative Quantitative Data (Example)
| Parameter | LLOQ QC (0.3 ng/mL) | Low QC (1 ng/mL) | Mid QC (30 ng/mL) | High QC (80 ng/mL) |
| Intra-day (n=6) | ||||
| Mean Conc. (ng/mL) | 0.29 | 1.02 | 29.8 | 81.1 |
| Accuracy (%) | 96.7 | 102.0 | 99.3 | 101.4 |
| Precision (CV%) | 8.5 | 6.2 | 4.5 | 3.8 |
| Inter-day (n=18) | ||||
| Mean Conc. (ng/mL) | 0.31 | 0.98 | 30.5 | 79.5 |
| Accuracy (%) | 103.3 | 98.0 | 101.7 | 99.4 |
| Precision (CV%) | 12.1 | 9.8 | 7.3 | 6.5 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Dienogest in human plasma.
References
- 1. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of 13C and 15N mass spectrometry to study the decomposition of Calamagrostis epigeios in soil column experiments with and without ash additions - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Development for the Bioanalysis of Dienogest Using a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest (B1670515) in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the bioanalysis of Dienogest in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, incorporating a stable isotope-labeled internal standard.
Introduction
Dienogest is a synthetic progestogen derived from 19-nortestosterone, widely used in oral contraceptives and for the treatment of endometriosis.[1] It exhibits potent progestogenic and antiandrogenic activities.[1] To accurately assess its pharmacokinetic profile, a highly selective and sensitive analytical method is required. The use of a stable isotope-labeled internal standard, such as Dienogest-d6, is considered the gold standard in quantitative bioanalysis via mass spectrometry.[2] These standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and analytical variability.[2]
This application note details a validated LC-MS/MS method for the quantification of Dienogest in human plasma, providing comprehensive experimental protocols and data presentation.
Quantitative Data Summary
The performance characteristics of the described LC-MS/MS method are summarized below. Data from alternative methods are also presented for comparison.
Table 1: LC-MS/MS Method Performance using a Stable Isotope-Labeled Internal Standard
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Calibration Curve Range | 1.003 - 200.896 ng/mL[3] | 1.0 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL[1] |
| Accuracy (at LLOQ, Low, Mid, High QC) | Within ± 15% of nominal value (± 20% at LLOQ) | Within ± 4.0% of nominal values[3] |
| Precision (at LLOQ, Low, Mid, High QC) | RSD/CV ≤ 15% (≤ 20% at LLOQ) | Intra-day < 3.97%, Inter-day < 6.10%[3] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | Negligible |
Table 2: Comparison of Analytical Methods for Dienogest Quantification
| Method | Internal Standard | Linearity Range | LLOQ | Key Features |
| LC-MS/MS | Dienogest-d6 | 1.0 - 200 ng/mL | 1.0 ng/mL | High sensitivity and specificity, ideal for bioanalytical studies.[4] |
| LC-MS/MS | Levonorgestrel-d6 | 1.003 - 200.896 ng/mL[3] | 1.003 ng/mL[4] | High sensitivity and specificity.[3][4] |
| HPLC-UV | Norethisterone | Not Specified | 1.0 µg/mL[5] | Robust for quality control and stability testing.[4][5] |
Experimental Protocols
Materials and Reagents
-
Dienogest reference standard (>98% purity)
-
Dienogest-d6 (stable isotope-labeled internal standard, >98% purity)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (Milli-Q or equivalent)
-
Human Plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed Dienogest and Dienogest-d6 in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Dienogest-d6 primary stock solution with the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting Dienogest from human plasma.
Caption: Liquid-Liquid Extraction Workflow for Dienogest.
LC-MS/MS Instrumentation and Conditions
Table 3: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters Alliance-e2695 or equivalent[5] |
| Column | Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm)[3] |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[3] |
| Flow Rate | 0.60 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 3.0 min[3] |
Table 4: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Reaction Monitoring (MRM) Transitions | Dienogest: m/z 312.30 → 135.30[3][4] Dienogest-d6: m/z 318.30 → 135.30 (example transition) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[2] Key validation parameters include:
-
Selectivity: Analysis of blank plasma from at least six different sources to ensure no significant interfering peaks at the retention times of Dienogest and the IS.[1]
-
Linearity: An eight-point calibration curve analyzed in triplicate over three consecutive days.[1]
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC.[1]
-
Recovery and Matrix Effect: Assessed to ensure the extraction efficiency is consistent and that the plasma matrix does not interfere with ionization.
-
Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Mechanism of Action and Signaling Pathway
Dienogest primarily acts by binding to progesterone (B1679170) receptors in target tissues.[6] This interaction triggers a cascade of cellular events leading to its therapeutic effects, including the inhibition of ovulation and changes in the endometrium.[6]
Caption: Simplified Signaling Pathway of Dienogest.
Dienogest's binding to the progesterone receptor leads to the inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[6] This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately suppressing ovulation.[6] Additionally, Dienogest directly affects the endometrium, causing it to become thinner and less suitable for implantation.[6]
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Dienogest in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. What is the mechanism of Dienogest? [synapse.patsnap.com]
Application of Dienogest-13C2,15N in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dienogest-13C2,15N as an internal standard in pharmacokinetic (PK) studies of dienogest (B1670515). The use of stable isotope-labeled internal standards is a critical component of robust bioanalytical method development, ensuring accuracy and precision in the quantification of drug concentrations in biological matrices.[1][2][3]
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[4][5] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to optimizing its therapeutic use and ensuring patient safety.[2][6] Stable isotope-labeled drugs, such as this compound, are ideal internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). They exhibit nearly identical physicochemical properties to the unlabeled drug, but their mass difference allows for distinct detection, thereby correcting for variability in sample preparation and instrument response.[1][2]
Rationale for Using this compound in PK Studies
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis for several reasons:
-
Minimizes Analytical Variability: It co-elutes chromatographically with the unlabeled analyte (dienogest), experiencing similar extraction recovery, and ionization efficiency or suppression in the mass spectrometer.[2]
-
Improves Accuracy and Precision: By normalizing the analyte response to the IS response, the method's accuracy and precision are significantly enhanced.[7][8]
-
Enhances Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to matrix effects and variations in experimental conditions.
Physicochemical Properties of Dienogest
| Property | Value |
| Molecular Formula | C20H25NO2 |
| Molecular Weight | 311.4 g/mol [9][10] |
| Chemical Name | (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile |
Pharmacokinetic Parameters of Dienogest
The following table summarizes key pharmacokinetic parameters of dienogest from studies in healthy female volunteers. These values can serve as a reference for designing and interpreting PK studies.
| Parameter | Value | Reference |
| Bioavailability | > 90% | [9] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [10] |
| Terminal Elimination Half-life (t1/2) | 8 - 12 hours | [11] |
| Protein Binding | ~90% (primarily to albumin) | [5] |
| Metabolism | Primarily hepatic (hydroxylation, conjugation) | [5] |
| Excretion | Mainly via urine as metabolites | [9][10] |
Experimental Protocols
Bioanalytical Method for Dienogest Quantification in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization based on specific laboratory instrumentation and conditions.
4.1.1. Materials and Reagents
-
Dienogest (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Deionized Water (18.2 MΩ·cm)
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: A C18 column (e.g., Waters Symmetry C18, 150x4.6mm, 3.5µm) is a suitable starting point.[12]
4.1.3. Preparation of Stock and Working Solutions
-
Dienogest Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dienogest reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the dienogest stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
4.1.4. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, quality control (QC) sample, and unknown plasma sample.
-
To 100 µL of plasma, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4.1.5. LC-MS/MS Conditions
-
Mobile Phase: A gradient elution with 5 mM Ammonium Acetate in water (A) and Acetonitrile (B) is a common starting point.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions:
-
Dienogest: The precursor to product ion transition is typically m/z 312.3 → 135.3.[7]
-
This compound: The precursor to product ion transition would be m/z 315.3 → 137.3 (assuming the labels are in the monitored product ion). The exact m/z values should be confirmed by infusion of the standard.
-
4.1.6. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Pharmacokinetic Study Design
A typical PK study design involving the administration of dienogest would be as follows:
-
Subject Recruitment: Enroll healthy volunteers or patients according to the study protocol and obtain informed consent.
-
Drug Administration: Administer a single oral dose of dienogest.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[9]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for dienogest concentrations using the validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, t1/2, and clearance.
Visualizations
Experimental Workflow for a Dienogest PK Study
Caption: Workflow of a typical pharmacokinetic study of Dienogest.
Signaling Pathway of Dienogest Action
Dienogest primarily exerts its effects through the progesterone (B1679170) receptor. Recent studies also suggest a role for endoplasmic reticulum (ER) stress in its mechanism of action in endometriosis.[13]
Caption: Simplified signaling pathways of Dienogest action.
References
- 1. metsol.com [metsol.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. [Use of the labelling of drugs with stable isotopes in clinical pharmacology in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 5. Dienogest - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Dienogest regulates apoptosis, proliferation, and invasiveness of endometriotic cyst stromal cells via endoplasmic reticulum stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dienogest Metabolite Identification using ¹³C and ¹⁵N Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. The primary metabolic pathway for Dienogest is mediated by the cytochrome P450 enzyme CYP3A4.[1] Its metabolites are known to be pharmacologically inactive.[2] Stable isotope labeling, utilizing ¹³C and ¹⁵N, offers a powerful strategy for the unambiguous identification and structural elucidation of drug metabolites. This document provides detailed application notes and protocols for the identification of Dienogest metabolites using ¹³C and ¹⁵N labeling, coupled with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
While specific studies on the use of ¹³C and ¹⁵N labeling for Dienogest metabolite identification are not extensively documented in publicly available literature, the methodologies described herein are based on established and widely accepted practices in drug metabolism research. These protocols are intended to serve as a comprehensive guide for researchers undertaking such investigations.
Hypothetical Metabolic Pathway of Dienogest
Dienogest undergoes several metabolic transformations, primarily hydroxylation and aromatization. Based on known metabolites, a plausible metabolic pathway is proposed below. Two identified metabolites of Dienogest are STS 749 (17 alpha-cyanomethyl-11 beta,17 beta-dihydroxy-estra-4,9-dien-3-one) and STS 825 (17 alpha-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17 beta-diol).[2][3]
Caption: Proposed metabolic pathway of Dienogest.
Experimental Workflow
The overall workflow for the identification of Dienogest metabolites using stable isotope labeling is depicted below. This process involves the synthesis of labeled Dienogest, in vitro metabolism studies, sample preparation, and analysis by LC-MS/MS and NMR.
Caption: Experimental workflow for metabolite identification.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from an in vitro metabolism study of [¹³C, ¹⁵N]-Dienogest with human liver microsomes.
Table 1: Dienogest and its Metabolites Detected by LC-MS/MS
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) |
| [¹³C, ¹⁵N]-Dienogest | 5.8 | 317.2 | 246.1 | 45.2 |
| Metabolite M1 | 4.9 | 333.2 | 262.1 | 25.8 |
| Metabolite M2 | 4.5 | 331.2 | 244.1 | 15.3 |
| Metabolite M3 | 3.7 | 349.2 | 278.1 | 8.7 |
| Other Metabolites | - | - | - | 5.0 |
Table 2: Proposed Identification of Dienogest Metabolites
| Metabolite ID | Observed Mass Shift | Proposed Biotransformation | Putative Structure |
| M1 | +16 Da | Monohydroxylation | Hydroxy-Dienogest |
| M2 | -2 Da, +16 Da | Dehydrogenation & Hydroxylation | Aromatic dihydroxy-Dienogest |
| M3 | +32 Da | Dihydroxylation | Dihydroxy-Dienogest |
Experimental Protocols
Synthesis of [¹³C, ¹⁵N]-Dienogest
Objective: To synthesize Dienogest with ¹³C and ¹⁵N labels for use as a tracer in metabolism studies.
Materials:
-
¹³C-labeled precursors (e.g., [¹³C]-ethinylating reagent)
-
¹⁵N-labeled cyanide source (e.g., K¹⁵CN)
-
Dienogest precursor molecule
-
Appropriate solvents and reagents for organic synthesis
-
Purification apparatus (e.g., column chromatography, HPLC)
Protocol:
-
Conceptual Synthetic Route: The synthesis will be based on established synthetic routes for Dienogest, with the introduction of labeled atoms at key steps. For example, the cyanomethyl group at C17 can be introduced using a ¹⁵N-labeled cyanide source. ¹³C atoms can be incorporated into the steroid backbone using appropriately labeled starting materials.
-
Synthesis: Perform the multi-step chemical synthesis under controlled conditions.
-
Purification: Purify the final [¹³C, ¹⁵N]-Dienogest product using column chromatography followed by preparative HPLC to achieve >98% purity.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized compound using high-resolution mass spectrometry and ¹H and ¹³C NMR.
In Vitro Metabolism with Human Liver Microsomes
Objective: To generate metabolites of [¹³C, ¹⁵N]-Dienogest using a well-characterized in vitro system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
[¹³C, ¹⁵N]-Dienogest stock solution (in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Incubator/water bath at 37°C
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
Protocol:
-
Preparation: Thaw the HLMs on ice. Prepare the incubation mixture by combining phosphate buffer, the NADPH regenerating system, and HLMs.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation of Reaction: Add [¹³C, ¹⁵N]-Dienogest to the pre-incubated mixture to a final concentration of 1 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
-
Control Incubations: Perform control incubations without the NADPH regenerating system and without the test compound to identify non-enzymatic degradation and background signals, respectively.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Profiling
Objective: To detect and tentatively identify metabolites of [¹³C, ¹⁵N]-Dienogest based on their mass shifts and fragmentation patterns.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS acquisition.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
-
Data Analysis: Process the data using metabolite identification software. Look for parent-metabolite pairs with characteristic mass shifts corresponding to common metabolic reactions (e.g., +16 for hydroxylation, +14 for demethylation, etc.). The presence of the ¹³C and ¹⁵N labels will result in a unique isotopic pattern, facilitating the differentiation of drug-related material from endogenous matrix components.
NMR Spectroscopy for Structural Elucidation
Objective: To definitively determine the chemical structure of novel or significant metabolites.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Sample Preparation:
-
Scale up the in vitro incubation to generate sufficient quantities of the metabolite of interest.
-
Purify the target metabolite using preparative HPLC.
-
Lyophilize the purified metabolite and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
NMR Experiments:
-
1D NMR: ¹H and ¹³C spectra to identify the types of protons and carbons present.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Analysis:
-
Analyze the 1D and 2D NMR spectra to assemble the chemical structure of the metabolite. The known structure of Dienogest and the observed chemical shift changes will guide the structural elucidation process.
Conclusion
The combined use of ¹³C and ¹⁵N stable isotope labeling with high-resolution LC-MS/MS and NMR spectroscopy provides a robust and reliable platform for the comprehensive identification and structural elucidation of Dienogest metabolites. The protocols outlined in this document offer a systematic approach for researchers in drug development to thoroughly characterize the metabolic profile of Dienogest, contributing to a deeper understanding of its disposition and potential for drug-drug interactions.
References
- 1. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]
- 2. [The endocrinologic profile of metabolites of the progestin dienogest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The endocrinologic profile of metabolites of the progestin dienogest]. | Semantic Scholar [semanticscholar.org]
Application of Dienogest-13C2,15N in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dienogest-13C2,15N, a stable isotope-labeled analog of the synthetic progestin Dienogest (B1670515), in drug metabolism and disposition (ADME) studies. The inclusion of two 13C atoms and one 15N atom provides a distinct mass shift, facilitating its use as a tracer in complex biological matrices without the need for radiolabeling.
Introduction
Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis. A thorough understanding of its pharmacokinetic profile, metabolic fate, and excretion pathways is crucial for optimizing its therapeutic use and ensuring its safety. Stable isotope labeling is a powerful technique in drug development that allows for the precise quantification of a drug and its metabolites, distinguishing them from endogenous compounds. This compound serves as an ideal tool for these investigations, particularly when coupled with high-sensitivity analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications
The primary applications of this compound in drug metabolism and disposition studies include:
-
Pharmacokinetic (PK) Analysis: Accurate determination of key PK parameters such as absorption, distribution, metabolism, and excretion. The stable isotope label allows for the differentiation of the administered drug from any pre-existing unlabeled Dienogest, which is particularly useful in crossover study designs.
-
Metabolite Identification and Quantification: Tracing the metabolic fate of Dienogest in vivo and in vitro. The mass shift from the stable isotopes aids in the identification of novel metabolites and allows for their precise quantification relative to the parent drug.
-
Mass Balance Studies: Quantifying the excretion of Dienogest and its metabolites in urine and feces to determine the primary routes of elimination from the body.
-
Bioavailability and Bioequivalence Studies: Comparing the bioavailability of different formulations of Dienogest. Co-administration of a labeled intravenous dose with an unlabeled oral dose can provide a precise measurement of absolute bioavailability.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and metabolic data for Dienogest, derived from studies in humans. While these studies did not specifically use this compound, the data are representative of the expected values that would be obtained in such investigations.
Table 1: Pharmacokinetic Parameters of Dienogest in Healthy Female Volunteers
| Parameter | Value | Reference |
| Bioavailability | ~91% | [1] |
| Tmax (Time to Peak Concentration) | 1.5 hours | |
| Cmax (Peak Plasma Concentration) | 47 ng/mL (after a single 2 mg dose) | |
| Elimination Half-life (t1/2) | Approximately 11 hours | [1] |
| Volume of Distribution (Vd) | 40 L | [2] |
| Protein Binding | 90% (primarily to albumin) | [2] |
| Clearance (CL/F) | Data not available |
Table 2: Excretion of Dienogest and its Metabolites
| Route of Excretion | Percentage of Administered Dose | Reference |
| Renal (Urine) | Major route of excretion for metabolites | [1] |
| Fecal | Minor route of excretion |
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the single-dose pharmacokinetic profile of Dienogest using this compound.
Protocol:
-
Subject Recruitment: Enroll a cohort of healthy female volunteers according to approved ethical guidelines.
-
Dosing: Administer a single oral dose of a formulation containing a known amount of this compound (e.g., 2 mg).
-
Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see protocol below).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using appropriate software.
LC-MS/MS Bioanalytical Method for this compound
Objective: To develop a sensitive and specific method for the quantification of this compound in human plasma.
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add an internal standard (e.g., a deuterated analog of a related progestin like levonorgestrel-d6).
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for steroid analysis (e.g., C18 or Phenyl, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
This compound (Parent Drug): m/z 315.2 -> [Product Ion 1], m/z 315.2 -> [Product Ion 2] (Hypothetical transitions to be optimized).
-
Unlabeled Dienogest (for metabolite comparison): m/z 312.2 -> 245.1.
-
Internal Standard (e.g., levonorgestrel-d6): m/z 319.0 -> 251.3.[3]
-
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA or EMA).
Visualizations
Caption: Experimental workflow for a human ADME study using this compound.
Caption: Simplified metabolic pathway of Dienogest.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-C-IRMS Analysis of ¹³C and ¹⁵N Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the analysis of ¹³C and ¹⁵N labeled compounds using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This powerful analytical technique enables the precise measurement of stable isotope ratios in individual compounds separated from complex mixtures, offering valuable insights in metabolic research, drug development, and various other scientific fields.
Introduction to GC-C-IRMS
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive and precise analytical method used to determine the isotopic composition of elements such as carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) in specific organic compounds. The technique couples the separation power of gas chromatography with the high-precision isotope ratio measurement capabilities of a mass spectrometer.
The primary applications of GC-C-IRMS for ¹³C and ¹⁵N analysis include:
-
Metabolic Flux Analysis: Tracing the metabolic fate of ¹³C and ¹⁵N labeled substrates through biological pathways.
-
Pharmacokinetic Studies: Following the absorption, distribution, metabolism, and excretion (ADME) of isotopically labeled drugs.
-
Food Authenticity and Traceability: Determining the origin and adulteration of food products.
-
Environmental and Ecological Studies: Investigating food webs, nutrient cycling, and pollutant degradation.
Principle of Operation
The GC-C-IRMS system sequentially performs the following steps:
-
Injection and Separation: A liquid or gas sample is injected into the gas chromatograph (GC), where individual compounds are separated based on their volatility and interaction with the GC column's stationary phase.
-
Combustion/Reduction: The separated compounds eluting from the GC column are quantitatively converted into simple gases. For ¹³C analysis, organic compounds are oxidized to carbon dioxide (CO₂) in a combustion reactor, typically a ceramic tube containing copper oxide (CuO) and nickel oxide (NiO) wires at high temperatures (e.g., 1000°C).[1][2] For ¹⁵N analysis, compounds are converted to nitrogen gas (N₂).
-
Purification: The resulting gas stream is purified to remove unwanted byproducts. A water trap (e.g., a Nafion™ membrane) removes water vapor.[1][2] For ¹⁵N analysis, a liquid nitrogen trap is used to remove CO₂ to prevent isobaric interference.[1][2]
-
Isotope Ratio Measurement: The purified analyte gas (CO₂ or N₂) is introduced into the ion source of the isotope ratio mass spectrometer (IRMS). The IRMS simultaneously measures the ion beams of the different isotopes (e.g., m/z 44, 45, and 46 for CO₂ to determine ¹³C/¹²C ratios, and m/z 28, 29, and 30 for N₂ to determine ¹⁵N/¹⁴N ratios).
-
Data Analysis: The measured isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and precise GC-C-IRMS analysis. For many non-volatile compounds, such as amino acids and fatty acids, derivatization is necessary to increase their volatility for GC analysis.
3.1.1. Protocol for ¹³C and ¹⁵N Analysis of Amino Acids
This protocol is adapted for the analysis of amino acids from proteinaceous samples.
1. Protein Hydrolysis:
- Place the dried and homogenized sample into a borosilicate vial.
- Add 6 M hydrochloric acid (HCl).
- Flush the vial with an inert gas (e.g., N₂), seal, and heat at 150°C for 70 minutes to liberate individual amino acids.[1]
- For samples with high lipid content, a lipid removal step with an organic solvent mixture (e.g., heptane:chloroform) can be performed after cooling.[3]
- Dry the acid hydrolysate under a stream of N₂ at 60°C.[3]
2. Derivatization to N-acetyl Methyl Esters (NACME):
- To the dried hydrolysate, add acidified methanol (B129727) (e.g., 1.85 M) and heat at 100°C for 1 hour to esterify the amino acids.[3]
- Evaporate the remaining methanol under a stream of nitrogen at room temperature.[3]
- Add a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) (e.g., 1:2:5 v/v/v) and heat at 60°C for 10 minutes to acetylate the amino groups.
- Evaporate the reagents under a stream of nitrogen at room temperature.
- Reconstitute the N-acetylated amino acid methyl esters in a suitable solvent (e.g., ethyl acetate) for GC-C-IRMS analysis.[3]
3.1.2. Protocol for ¹³C Analysis of Fatty Acids
This protocol is suitable for the analysis of fatty acids from lipid extracts.
1. Lipid Extraction:
- Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- To the lipid extract in a borosilicate vial, add a methylation reagent (e.g., 1.5% sulfuric acid in anhydrous methanol).[4]
- Add heptane, seal the vial, and heat at 100°C for 1 hour.[4]
- After cooling, add a salt solution (e.g., 1M NaCl) and heptane, vortex, and allow the phases to separate.[4]
- Transfer the upper organic phase containing the FAMEs to a GC vial for analysis.[4]
GC-C-IRMS Instrumentation and Parameters
The following tables provide typical instrumental parameters for the GC-C-IRMS analysis of ¹³C and ¹⁵N labeled compounds.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Amino Acid Analysis (NACME Derivatives) | Fatty Acid Analysis (FAMEs) |
| GC System | Thermo Trace GC 1310 or equivalent | Thermo Trace GC Ultra or equivalent |
| Injector | Splitless, 260°C | Split/Splitless, 250°C |
| Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film)[1] | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 2 mL/min[1] | Helium, constant flow at 1.4 mL/min |
| Oven Program | 70°C (2 min hold), then 15°C/min to 140°C (4 min hold), then 12°C/min to 240°C (5 min hold), then 8°C/min to 255°C (35 min hold)[1] | 80°C (1 min hold), then ramp to 300°C at 10°C/min (10 min hold) |
Table 2: Combustion Interface and IRMS Parameters
| Parameter | ¹³C Analysis | ¹⁵N Analysis |
| Interface | Thermo GC IsoLink II or equivalent | Thermo GC IsoLink II or equivalent |
| Combustion Reactor | NiO tube with CuO and NiO wires at 1000°C[1][2] | NiO tube with CuO and NiO wires at 1000°C[1][2] |
| Reduction Reactor | N/A | Reduced copper at ~650°C |
| Water Removal | Nafion™ dryer[1][2] | Nafion™ dryer[1][2] |
| CO₂ Removal | N/A | Liquid nitrogen trap[1][2] |
| IRMS System | Thermo Scientific Delta V Advantage or equivalent | Thermo Scientific Delta V Advantage or equivalent |
| Measured Ions | m/z 44, 45, 46 | m/z 28, 29, 30 |
Data Presentation and Performance
The performance of the GC-C-IRMS method is evaluated based on its precision, accuracy, linearity, and sensitivity.
Table 3: Typical Performance Data for GC-C-IRMS Analysis of Amino Acids
| Parameter | ¹³C Analysis | ¹⁵N Analysis |
| Precision (Mean) | 0.04‰[5] | 0.28‰[5] |
| Measurement Error (σ) | < ±1‰[3] | < ±1‰[3] |
| Accuracy (vs. EA-IRMS) | R² = 0.9868[5] | R² = 0.9992[5] |
| Limit of Quantification | > 10 V-s peak area | > 1 V-s peak area |
Table 4: Calibration and Reference Materials
Isotopic data are reported in delta (δ) notation relative to international standards. Calibration is performed using well-characterized reference materials.
| Isotope | Standard | Reference Material | Accepted δ Value (‰) |
| ¹³C | Vienna Pee Dee Belemnite (VPDB) | USGS40 (L-glutamic acid) | -26.24[1][6] |
| USGS41 (L-glutamic acid) | +37.76[1][6] | ||
| NBS 22 (Oil) | -30.03 | ||
| ¹⁵N | Air | USGS40 (L-glutamic acid) | -4.52[1][6] |
| USGS41 (L-glutamic acid) | +47.57[1][6] | ||
| IAEA-N-1 (Ammonium Sulfate) | +0.43[6] |
Visualized Workflows and Pathways
GC-C-IRMS Experimental Workflow
The following diagram illustrates the general workflow for GC-C-IRMS analysis from sample preparation to data acquisition.
Caption: General workflow for GC-C-IRMS analysis.
Logic of ¹³C vs. ¹⁵N Analysis Pathways in the GC-C-IRMS System
This diagram illustrates the key differences in the analytical pathway for ¹³C and ¹⁵N analysis after the combustion reactor.
References
- 1. Two new organic reference materials for δ13C and δ15N measurements and a new value for the δ13C of NBS 22 oil | U.S. Geological Survey [usgs.gov]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new organic reference materials for delta13C and delta15N measurements and a new value for the delta13C of NBS 22 oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of Dienogest in Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dienogest is a synthetic progestogen of the 19-nortestosterone group with potent oral activity.[1] It is utilized in the treatment of endometriosis, where it exerts antiproliferative, anti-inflammatory, and antiangiogenic effects on endometrial tissue.[2] The therapeutic efficacy of Dienogest is dependent on its local concentration in target tissues such as the endometrium and endometriotic lesions. Therefore, a highly sensitive and specific analytical method is crucial for quantifying low concentrations of Dienogest in complex biological matrices like tissue samples. This application note provides a detailed protocol for the extraction and quantification of Dienogest from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique for this purpose.[3][4]
Signaling Pathway of Dienogest in Endometrial Cells
Dienogest primarily exerts its effects through the progesterone (B1679170) receptor (PR). Upon binding to PR, Dienogest modulates the expression of genes involved in cell proliferation, inflammation, and angiogenesis. Key signaling pathways affected by Dienogest in endometrial cells include the inhibition of nuclear factor-kappa B (NF-κB) and the modulation of mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in inflammatory responses and cell growth.[5][6][7]
Caption: Dienogest signaling pathway in endometrial cells.
Experimental Workflow
The quantification of Dienogest in tissue samples involves several key steps, from sample collection to data analysis. The following diagram outlines the general workflow.
Caption: Experimental workflow for Dienogest quantification.
Experimental Protocols
Materials and Reagents
-
Dienogest certified reference standard (≥98% purity)
-
Dienogest-d3 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Methyl tert-butyl ether (MTBE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization beads (e.g., ceramic beads)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Dienogest and Dienogest-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions into a surrogate matrix (e.g., tissue homogenate from untreated animals or a synthetic matrix) to obtain final concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control Samples: Prepare QC samples in the surrogate matrix at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Tissue Sample Preparation
-
Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Add homogenization beads.
-
Homogenize the tissue using a bead beater homogenizer until a uniform lysate is obtained. Keep samples on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for extraction.
-
-
Extraction (Liquid-Liquid Extraction - LLE) :
-
To 200 µL of tissue homogenate supernatant, add 20 µL of the internal standard working solution (Dienogest-d3).
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dienogest: Precursor ion (m/z) 312.2 → Product ion (m/z) 245.1
-
Dienogest-d3 (IS): Precursor ion (m/z) 315.2 → Product ion (m/z) 248.1
-
-
Data Presentation
The following tables present illustrative quantitative data for Dienogest concentrations in various tissue types from a preclinical animal study. This data is intended for demonstration purposes to showcase the application of the described method.
Table 1: Illustrative Dienogest Concentrations in Different Tissues Following Oral Administration in a Rat Model.
| Tissue Type | Dose (mg/kg) | Time Point (hours) | Mean Dienogest Concentration (ng/g) ± SD |
| Endometrium | 1 | 2 | 85.6 ± 12.3 |
| Myometrium | 1 | 2 | 42.1 ± 8.7 |
| Ovary | 1 | 2 | 35.8 ± 6.5 |
| Liver | 1 | 2 | 110.2 ± 15.1 |
| Kidney | 1 | 2 | 75.4 ± 10.9 |
| Brain | 1 | 2 | 15.3 ± 4.2 |
| Adipose | 1 | 2 | 25.7 ± 5.8 |
Table 2: Method Validation Parameters for Dienogest Quantification in Tissue Homogenate.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Precision (% CV) | < 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the sensitive and selective quantification of Dienogest in tissue samples. The detailed protocol for sample preparation and analysis can be readily implemented in a research setting to support pharmacokinetic, pharmacodynamic, and drug metabolism studies of Dienogest. The ability to accurately measure local tissue concentrations of Dienogest will provide valuable insights into its mechanism of action and contribute to the development of more effective therapies for endometriosis and other gynecological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis by LC-MS/MS of endogenous steroids from human serum, plasma, endometrium and endometriotic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Effect of Dienogest on Endometrium Mesenchymal Stem Cells Derived from Healthy and Endometriosis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]
Application of Labeled Dienogest in Endometriosis Therapeutic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest (B1670515), a fourth-generation progestin, is a cornerstone in the medical management of endometriosis, a chronic estrogen-dependent inflammatory disease.[1][2] Its therapeutic efficacy stems from a multifactorial mechanism of action that includes suppression of ovulation, and direct anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometriotic lesions.[1][3] To further elucidate its precise mechanisms, pharmacokinetics, and target engagement in preclinical and clinical research, the use of labeled Dienogest—such as radiolabeled or fluorescently tagged variants—is invaluable.
These application notes provide a comprehensive overview of the potential uses of labeled Dienogest in endometriosis research, complete with detailed, adaptable protocols for key experiments.
I. Mechanisms of Action and Therapeutic Effects of Dienogest
Dienogest exerts its therapeutic effects through a combination of central and local actions. It moderately inhibits gonadotropin secretion, leading to a reduction in ovarian estrogen production and creating a hypoestrogenic environment that is unfavorable for the growth of endometriotic tissue.[1] Locally, Dienogest directly inhibits the proliferation of endometrial stromal cells, exhibits anti-inflammatory properties, and has been shown to inhibit angiogenesis, a crucial process for the survival of endometriotic implants.[1] Furthermore, continuous administration of Dienogest leads to the decidualization and subsequent atrophy of ectopic endometrial tissue.[1]
Studies have shown that Dienogest treatment can lead to a significant reduction in endometriosis-associated pelvic pain and a decrease in the size of endometriotic lesions.[2][4][5]
II. Applications of Labeled Dienogest
The use of isotopically or fluorescently labeled Dienogest can provide critical insights into its pharmacological profile.
-
Pharmacokinetic (PK) and Biodistribution Studies: Radiolabeled Dienogest (e.g., with Tritium (³H) or Carbon-14 (¹⁴C)) can be used to meticulously track its absorption, distribution, metabolism, and excretion (ADME) in animal models.[6] This data is fundamental for understanding drug exposure at the target tissue.
-
Receptor Binding and Occupancy: Labeled Dienogest is essential for quantifying its binding affinity to progesterone (B1679170) receptors (PR) and for performing receptor occupancy studies in vitro and in vivo. This helps in understanding the drug's potency and its interaction with its primary target.
-
In Vivo Imaging: Fluorescently labeled Dienogest can be a powerful tool for non-invasive in vivo imaging of endometriotic lesions in animal models.[7][8] This allows for the real-time visualization of drug distribution and accumulation in target tissues.
III. Quantitative Data from Dienogest Studies
The following tables summarize key quantitative data from studies on Dienogest, providing a reference for expected outcomes in experimental settings.
Table 1: Pharmacokinetic Parameters of Dienogest (2 mg oral dose) in Healthy Female Volunteers
| Parameter | Value | Reference |
| Cmax (ng/mL) | 95.53% (86.70% - 105.26%) | [9][10] |
| AUC0–t (ng·h/mL) | 101.75% (95.42% - 108.49%) | [9][10] |
| AUC0–∞ (ng·h/mL) | 101.54% (95.59% - 107.87%)* | [9][10] |
| Oral Bioavailability | >90% | [10] |
| Half-life (t1/2) | ~10 hours | [10] |
Note: Values are presented as the ratio (90% CI) of a test formulation to a reference formulation, demonstrating bioequivalence.
Table 2: Efficacy of Dienogest in Reducing Endometriosis-Associated Pelvic Pain (Visual Analog Scale - VAS)
| Study Duration | Baseline VAS (mm) | Post-treatment VAS (mm) | % Reduction | Reference |
| 12 weeks | 57 ± 17 | 12 ± 11 | 78.9% | [2] |
| 3 months | 77.9 ± 15.8 | 20.8 ± 10.7 | 73.4% | [5] |
| 12 months | 8.9 | 0.9 | 89.9% | Maiorana et al. (as cited in[11]) |
Table 3: Effect of Dienogest on Endometriotic Lesion Size
| Treatment Duration | Initial Lesion Size | Final Lesion Size | % Reduction | Reference |
| 12 months | ≥4 cm (diameter) | Significant reduction | - | [5] |
| 3 months | - | Significant cyst size reduction (>50%) in 12.5% of patients | - | [9] |
IV. Experimental Protocols
The following are detailed protocols that can be adapted for use with labeled Dienogest in endometriosis research.
Protocol 1: Progesterone Receptor Binding Assay (Competitive Binding)
This protocol is adapted from established receptor binding assays and can be used to determine the binding affinity of labeled or unlabeled Dienogest to the progesterone receptor.[12]
Objective: To determine the inhibitory concentration (IC50) of Dienogest for binding to the progesterone receptor.
Materials:
-
Labeled Dienogest (e.g., [³H]-Dienogest) or a labeled progesterone receptor agonist.
-
Unlabeled Dienogest.
-
Progesterone Receptor-Ligand Binding Domain (PR-LBD).
-
Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[13]
-
Scintillation fluid.
-
Microplate reader or scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled Dienogest in the assay buffer.
-
Prepare a working solution of labeled Dienogest in the assay buffer.
-
Prepare a working solution of PR-LBD in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the PR-LBD solution, and the labeled Dienogest solution to each well.
-
Add the serially diluted unlabeled Dienogest to the respective wells. Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 1-4 hours), protected from light.[12]
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the receptor-bound from the free labeled ligand (e.g., filtration through a glass fiber filter, followed by washing with ice-cold assay buffer).
-
-
Quantification:
-
For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence polarization on a compatible plate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of unlabeled Dienogest.
-
Plot the percentage of specific binding against the logarithm of the unlabeled Dienogest concentration to generate a competition curve and determine the IC50 value.
-
Diagram 1: Progesterone Receptor Competitive Binding Assay Workflow
Caption: Workflow for determining the binding affinity of Dienogest to the progesterone receptor.
Protocol 2: In Vivo Biodistribution of Radiolabeled Dienogest in a Mouse Model of Endometriosis
This protocol describes a method to assess the distribution of radiolabeled Dienogest in an animal model of endometriosis.
Objective: To determine the tissue distribution and accumulation of radiolabeled Dienogest in endometriotic lesions and other organs.
Materials:
-
Radiolabeled Dienogest (e.g., [³H]-Dienogest or [¹⁴C]-Dienogest).
-
Female mice with surgically induced endometriosis.[14]
-
Anesthesia (e.g., isoflurane).
-
Scintillation counter or autoradiography equipment.
Procedure:
-
Animal Model:
-
Surgically induce endometriosis in female mice by transplanting uterine tissue into the peritoneal cavity.[14] Allow sufficient time for the lesions to establish (e.g., 4 weeks).
-
-
Administration of Labeled Dienogest:
-
Administer a known dose of radiolabeled Dienogest to the mice via an appropriate route (e.g., oral gavage or intravenous injection).
-
-
Tissue Collection:
-
At predetermined time points post-administration, euthanize the mice.
-
Collect blood and various tissues of interest, including the endometriotic lesions, uterus, ovaries, liver, kidneys, and brain.
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissue samples.
-
-
Quantification of Radioactivity:
-
Scintillation Counting: Aliquot the tissue homogenates into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Autoradiography: For a more detailed spatial distribution, freeze the tissues, section them using a cryostat, and expose the sections to a phosphor screen or film.[15]
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue (e.g., as a percentage of the injected dose per gram of tissue).
-
Compare the accumulation of radiolabeled Dienogest in endometriotic lesions versus other tissues.
-
Diagram 2: In Vivo Biodistribution Experimental Workflow
Caption: Workflow for assessing the biodistribution of labeled Dienogest in an endometriosis model.
Protocol 3: Quantification of Dienogest in Plasma Samples by LC-MS/MS
This protocol is based on established methods for quantifying Dienogest in plasma and can be adapted for use with stable isotope-labeled Dienogest as an internal standard for enhanced accuracy.[16][17]
Objective: To accurately quantify the concentration of Dienogest in plasma samples.
Materials:
-
Plasma samples from subjects treated with Dienogest.
-
Dienogest standard.
-
Stable isotope-labeled Dienogest (e.g., Deuterium-labeled Dienogest) as an internal standard.
-
Acetonitrile.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add the internal standard solution.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate Dienogest and the internal standard using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the parent and product ions of Dienogest and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Dienogest standard.
-
Calculate the concentration of Dienogest in the plasma samples by comparing the peak area ratio of Dienogest to the internal standard against the calibration curve.
-
Diagram 3: LC-MS/MS Quantification Workflow
Caption: Workflow for quantifying Dienogest in plasma using LC-MS/MS.
V. Signaling Pathways Modulated by Dienogest
Dienogest's therapeutic effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, inflammation, and angiogenesis.
Progesterone Receptor Signaling
Dienogest is a selective progesterone receptor agonist.[11][18] Upon binding to the progesterone receptor (PR), it modulates the transcription of target genes, leading to the inhibition of endometrial cell proliferation and the induction of their differentiation and eventual atrophy. Studies have shown that Dienogest can increase the ratio of progesterone receptor isoform B to A (PR-B/PR-A) in endometriotic tissue, which may help to overcome progesterone resistance observed in endometriosis.[18][19]
Diagram 4: Dienogest Action on Progesterone Receptor Signaling
Caption: Dienogest binds to the progesterone receptor, leading to changes in gene transcription and cellular responses in endometriotic tissue.
Inhibition of Inflammatory Pathways
Endometriosis is characterized by a chronic inflammatory state. Dienogest has been shown to exert anti-inflammatory effects by inhibiting the production of prostaglandins (B1171923) and the expression of pro-inflammatory cytokines. This is partly achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[20]
Diagram 5: Dienogest's Anti-inflammatory Action via NF-κB Inhibition
Caption: Dienogest inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.
VI. Conclusion
The application of labeled Dienogest provides a powerful and precise approach to investigate its therapeutic mechanisms in endometriosis. The protocols and data presented herein offer a foundational guide for researchers to design and execute experiments aimed at further understanding the pharmacology of this important therapeutic agent. The use of labeled compounds will undoubtedly continue to contribute to the development of more effective treatments for endometriosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 4. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of dienogest against endometriomas with a maximum diameter of ≥4 cm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the hydrogenation of the progestagen dienogest in vivo and in vitro in the female rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Endometriosis with Nanoparticle Labeling for In Vivo Photoacoustic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, Bioequivalence, and Safety Evaluation of Dienogest in Healthy Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dienogest increases the progesterone receptor isoform B/A ratio in patients with ovarian endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]
Troubleshooting & Optimization
How to minimize ion suppression in Dienogest LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Dienogest (B1670515) LC-MS/MS assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to ion suppression and inaccurate results.
Issue 1: Low Analyte Signal or Poor Sensitivity
Question: My Dienogest signal is consistently low, or I'm struggling to achieve the desired limit of quantification (LOQ). What could be the cause, and how can I improve it?
Answer: Low signal intensity in LC-MS/MS analysis is a common problem and can often be attributed to ion suppression.[1] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of Dienogest in the mass spectrometer's ion source, leading to a reduced signal.[2][3]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][5]
-
For plasma/serum samples, phospholipids (B1166683) are a major cause of ion suppression. [5][6][7] Protein precipitation alone is often insufficient for removing these interferences.[8] Consider implementing a more rigorous sample clean-up technique.
-
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): Has been shown to be effective for Dienogest extraction from human plasma.[9]
-
Solid-Phase Extraction (SPE): Can provide a cleaner extract compared to protein precipitation.[4] There are specific SPE cartridges designed for phospholipid removal.[8][10][11]
-
HybridSPE®-Phospholipid technology: This technique combines protein precipitation and phospholipid removal in a simplified workflow.[8]
-
-
-
Optimize Chromatographic Separation: If interfering components co-elute with Dienogest, adjusting your chromatography can resolve the issue.[3]
-
Gradient Elution: Employ a gradient elution to separate Dienogest from early-eluting salts and late-eluting phospholipids.
-
Column Chemistry: A phenyl-based column, such as a Zorbax XDB-Phenyl, has been successfully used for Dienogest analysis.[9]
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce suppression.[2]
-
-
Check Your Internal Standard: The choice of internal standard (IS) is critical for accurate quantification, especially in the presence of ion suppression.
-
Ideal Internal Standard: A stable isotope-labeled (SIL) internal standard, such as Dienogest-d6, is the gold standard.[12] It co-elutes with Dienogest and experiences similar ion suppression, thus providing accurate correction.[13][14]
-
Alternative Internal Standards: If a SIL-IS is unavailable, a structural analog can be used, but it may not co-elute and therefore may not fully compensate for ion suppression.[14] Levonorgestrel-d6 has been used as an internal standard for Dienogest.[9]
-
-
Assess the Matrix Effect: To confirm and quantify ion suppression, a post-column infusion experiment is a valuable tool.[4] This involves infusing a constant flow of Dienogest solution into the mass spectrometer while injecting a blank matrix extract. A dip in the signal at the retention time of Dienogest indicates ion suppression.
Issue 2: Inconsistent or Irreproducible Results
Question: I am observing high variability in my results between injections or between different batches of samples. What could be causing this?
Answer: Irreproducible results are a significant concern in bioanalysis and can stem from inconsistent matrix effects. The composition of biological matrices can vary between individuals and batches, leading to different degrees of ion suppression.[15]
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation method is robust and consistently applied to all samples, calibrators, and quality controls. Any variation in the clean-up process can lead to different levels of residual matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS like Dienogest-d6 is crucial for correcting variability.[12][14] Since it behaves almost identically to Dienogest, it will be affected by matrix variations in the same way, leading to a consistent analyte-to-IS ratio.
-
Evaluate Matrix Lot Variability: During method validation, it is essential to assess the matrix effect using at least six different lots of the biological matrix.[15] This will help you understand the potential for variability and ensure your method is rugged.
-
Monitor System Performance: Regularly check for system suitability to ensure the LC-MS/MS system is performing consistently.[16] Pay attention to peak shape, retention time, and signal intensity of your standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ion suppression in Dienogest plasma assays?
A1: The most common sources of ion suppression in plasma and serum samples are endogenous components like phospholipids, salts, and residual proteins.[4][7] Phospholipids are particularly problematic in electrospray ionization (ESI) and can co-elute with Dienogest if not adequately removed during sample preparation.[5][6]
Q2: Which sample preparation technique is best for minimizing ion suppression for Dienogest?
A2: While simple protein precipitation is fast, it is often the least effective at removing interfering phospholipids.[8] For Dienogest analysis in plasma, more rigorous techniques are recommended:
-
Liquid-Liquid Extraction (LLE): A validated method for Dienogest in human plasma utilizes LLE.[9]
-
Solid-Phase Extraction (SPE): Offers a good balance of cleanup efficiency and ease of use. Specific phospholipid removal SPE products are available.[4][8][10][11]
-
Online SPE-LC-MS/MS: This automated approach can provide rapid and reliable quantification of Dienogest.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Dienogest analysis?
A3: While not strictly mandatory if the method is thoroughly validated, using a SIL-IS like Dienogest-d6 is highly recommended and considered the gold standard in quantitative bioanalysis.[12][13] It is the most effective way to compensate for matrix effects and ion suppression, leading to higher accuracy and precision.[14] Using a structural analog as an internal standard is a viable alternative, but it may not provide the same level of correction.[14]
Q4: How can I quantitatively assess the matrix effect for my Dienogest assay?
A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF).[15] This is done by comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration.
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
This assessment should be performed using multiple lots of the matrix to evaluate the variability of the matrix effect.[15]
Q5: Can my choice of ionization source affect ion suppression?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3] If you are experiencing significant and persistent ion suppression with ESI, switching to APCI, if compatible with Dienogest analysis, could be a potential solution.
Data Summary
The following table summarizes typical performance characteristics of validated LC-MS/MS methods for Dienogest quantification, providing a benchmark for your own assay development.[17]
| Parameter | LC-MS/MS with LLE[9] | Online SPE-LC-MS/MS |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 1.003 - 200.896 ng/mL | 5 - 100 ng/mL |
| Accuracy (%) | Within ±4.0% | -3.7% to 11.3% |
| Precision (%RSD) | < 6.10% | < 10% |
| LOQ | 1.003 ng/mL | 5 ng/mL |
| Internal Standard | Levonorgestrel-d6 | Stable Isotope-Labeled IS |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Dienogest in Human Plasma [9]
-
Sample Preparation:
-
To 250 µL of human plasma, add the internal standard (Levonorgestrel-d6).
-
Add 100 µL of 0.2 M sodium carbonate buffer (pH 9.5).
-
Add 3 mL of the extraction solvent (a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (70:30, v/v)
-
Flow Rate: 0.60 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Dienogest: m/z 312.30 → 135.30
-
Levonorgestrel-d6 (IS): m/z 319.00 → 251.30
-
-
Visualizations
Caption: General workflow for a Dienogest LC-MS/MS bioanalytical assay.
Caption: Troubleshooting workflow for addressing ion suppression in Dienogest assays.
References
- 1. zefsci.com [zefsci.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in Bioanalysis with Dienogest-13C2,15N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the bioanalysis of Dienogest (B1670515) using its stable isotope-labeled internal standard, Dienogest-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
Matrix effects are the alteration of ionization efficiency for an analyte, such as Dienogest, due to the presence of co-eluting, interfering components in the sample matrix.[1] This interference can result in either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Common sources of matrix effects include endogenous components of biological samples like phospholipids, salts, and proteins.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for mitigating matrix effects?
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[4][5] Because this compound is chemically identical to Dienogest, it co-elutes and experiences the same ionization suppression or enhancement.[4][6] This allows for accurate correction of analytical variability throughout the sample preparation and analysis process.[4] The use of ¹³C and ¹⁵N labels provides greater stability compared to deuterium (B1214612) labels, which can sometimes exhibit chromatographic separation from the analyte (isotopic effect).[7][8][9]
Q3: What are the initial signs that my Dienogest analysis is being affected by matrix effects?
Common indicators of significant matrix effects in your bioanalytical method include:
-
Poor reproducibility of results across different sample lots.[10]
-
Inaccurate quantification, leading to high variability in concentration measurements.[10]
-
Non-linear calibration curves.[10]
-
Reduced sensitivity and poor signal-to-noise ratios.[10]
-
Inconsistent peak areas for quality control (QC) samples.[10]
Q4: Can I use a different internal standard, like a structural analog, instead of this compound?
While structural analogs can be used, they are not ideal.[11] Because their chemical and physical properties are not identical to Dienogest, they may not experience the same degree of matrix effects, leading to less accurate correction.[4] this compound, having the same structure and properties, will more effectively track the behavior of the analyte from extraction to detection.[2][8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the bioanalysis of Dienogest.
Problem 1: High Variability in QC Samples and Inconsistent Results
Possible Cause: Significant and variable matrix effects between different sample lots.
Solution Workflow:
Caption: Workflow for troubleshooting high result variability.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect. A common method is the post-extraction spike.[3][12]
-
Set 1 (Neat Solution): Prepare standards in the final elution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank matrix and then spike the standards into the extracted matrix.
-
Calculation: Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100.
-
A value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[13]
-
-
Optimize Sample Preparation: If the matrix effect is significant, improving the sample cleanup is critical.
-
Protein Precipitation (PPT): A simple but less clean method. If you are using PPT, consider switching to a more selective technique.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning Dienogest into an immiscible organic solvent.[14]
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining the analyte and washing away interfering matrix components.[15]
-
-
Refine Chromatographic Conditions: Adjust your LC method to separate Dienogest and this compound from co-eluting matrix components.
-
Increase Organic Content of Mobile Phase: This can help elute highly retained, non-polar interferences before your analyte.
-
Gradient Elution: Employ a gradient to better resolve the analyte from matrix components.[16]
-
Change Column Chemistry: A different stationary phase (e.g., Phenyl, Cyano) might provide a different selectivity for interfering compounds.[4][14]
-
Problem 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause: Issues with the analytical column, mobile phase, or sample solvent.
Solution Workflow:
Caption: Workflow for troubleshooting poor peak shape.
Detailed Steps:
-
Inspect the Column: The column is a common source of peak shape problems.
-
Contamination: Run a high-organic wash to clean the column.
-
Column Void: A void at the head of the column can cause peak splitting. Try reversing the column and flushing it. If this doesn't work, the column may need to be replaced.
-
Guard Column: If you are using a guard column, replace it as it may be clogged or contaminated.
-
-
Verify Mobile Phase:
-
pH: Ensure the pH of the aqueous portion of your mobile phase is consistent and appropriate for Dienogest. Small shifts in pH can affect peak shape.[17]
-
Composition: Double-check the preparation of your mobile phase to ensure the correct solvent ratios.
-
-
Sample Solvent: Ensure the solvent used to reconstitute your final extract is not significantly stronger than your initial mobile phase conditions. A strong solvent can cause the analyte to spread on the column before the gradient starts, leading to broad peaks.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spike method to quantify the matrix effect on Dienogest analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Dienogest and this compound into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Extraction Spike): Process six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final evaporation step, spike Dienogest and this compound into the extracted matrix at the same three QC concentrations.
-
Set C (Pre-Extraction Spike): Spike Dienogest and this compound into the same six lots of blank matrix before starting the extraction process.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized MF:
-
Matrix Factor (MF): (Mean peak response of analyte in Set B) / (Mean peak response of analyte in Set A).
-
IS Normalized MF: (MF of analyte) / (MF of this compound).
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a representative LLE protocol for extracting Dienogest from human plasma.[14]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean tube.
-
Add Internal Standard: Add 25 µL of this compound working solution.
-
Vortex: Briefly vortex the samples.
-
Extraction: Add 2.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex Mix: Vortex for 10 minutes.
-
Centrifuge: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for Dienogest in human plasma.
Table 1: LC-MS/MS Method Parameters for Dienogest Analysis [4][14]
| Parameter | Value |
| LC Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.60 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Dienogest) | m/z 312.3 → 135.3 |
| MS/MS Transition (IS) | Dienogest-d6: m/z 318.3 → 110.2 (example) |
Note: The MS/MS transition for this compound would be adjusted based on its specific mass.
Table 2: Method Validation Summary for Dienogest in Human Plasma [14][16]
| Parameter | Result |
| Linearity Range | 1.0 - 200.9 ng/mL |
| Intra-day Precision (%CV) | < 4.0% |
| Inter-day Precision (%CV) | < 6.1% |
| Accuracy (% Nominal) | 96.0% - 104.0% |
| Extraction Recovery | > 90% |
| Matrix Effect | No significant matrix effect observed with SIL-IS |
References
- 1. droracle.ai [droracle.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. ukisotope.com [ukisotope.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
Improving precision and accuracy in Dienogest quantification methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Dienogest.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Dienogest quantification?
A1: The primary analytical techniques for Dienogest determination are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is considered the gold standard for bioanalysis due to its high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of Dienogest are expected.[1][2] HPLC-UV is a simpler, more economical method suitable for pharmacokinetic analysis and quality control of pharmaceutical preparations.[1]
Q2: Why is the choice of an internal standard (IS) critical in Dienogest quantification?
A2: An internal standard is crucial for accurate and precise results, especially in LC-MS/MS analysis.[3] The ideal IS mimics the behavior of the analyte throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[3]
Q3: What is the recommended internal standard for Dienogest analysis by LC-MS/MS?
A3: A stable isotope-labeled (SIL) internal standard, such as Dienogest-d6, is considered the gold standard.[3] Dienogest-d6 has nearly identical physicochemical properties to Dienogest, ensuring it behaves similarly during the analytical process and effectively corrects for matrix effects and other variabilities.[4] While other internal standards like Levonorgestrel-d6 (a deuterated analogue of a different progestin) or Norethisterone (a structurally similar progestin) can be used, Dienogest-d6 provides the highest level of accuracy and precision.[2][3]
Q4: What are the key stability concerns for Dienogest during analysis?
A4: The stability of Dienogest in analytical samples is primarily affected by pH, temperature, and exposure to light and oxidizing agents.[5] Dienogest is particularly sensitive to light and can degrade under alkaline conditions.[6] To minimize degradation, it is recommended to store samples at low temperatures (freezing at -20°C or below for long-term storage), protected from light, and in tightly sealed containers.[5]
Q5: Can Dienogest degrade during sample preparation?
A5: Yes, degradation can occur during sample preparation due to prolonged exposure to harsh solvents, high temperatures, or strong light.[5] It is important to work efficiently and under controlled conditions to prevent degradation before analysis.[5]
Troubleshooting Guides
This section addresses common issues encountered during the quantification of Dienogest.
Issue 1: Unexpected peaks in the chromatogram.
-
Possible Cause: This could be due to degradation products, impurities from the sample matrix, or contamination from solvents or glassware.[5]
-
Troubleshooting Steps:
-
Verify Peak Identity: If using LC-MS, identify the mass of the unexpected peaks and compare them to known impurities or degradation products of Dienogest.[5]
-
Perform Forced Degradation Studies: Subject a pure Dienogest standard to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This can help confirm if the unknown peaks in your sample correspond to degradants.[5]
-
Check Blank Injections: Inject a blank solvent to rule out contamination from the mobile phase or the HPLC system.[5]
-
Review Sample Handling: Ensure that samples were handled and stored correctly to minimize degradation before analysis.[5]
-
Issue 2: The concentration of Dienogest is lower than expected.
-
Possible Cause: This may indicate that Dienogest has degraded in the sample.[5]
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that samples were stored at the recommended temperature and protected from light.[5]
-
Evaluate Analytical Method: Ensure the analytical method itself is not causing degradation (e.g., harsh mobile phase pH, high column temperature).[5]
-
Check for Complete Dissolution: Incomplete dissolution of Dienogest in the sample solvent can lead to lower concentrations. Ensure proper mixing and consider sonication if necessary.[5]
-
Issue 3: Poor peak shape (e.g., tailing or fronting).
-
Possible Cause: While often related to chromatographic conditions, severe degradation can sometimes lead to the co-elution of degradation products with the main Dienogest peak, affecting its shape.[5] It can also be caused by column overload, contamination, or improper injection techniques.[7]
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Review and optimize parameters such as the mobile phase composition, pH, and flow rate.
-
Check for Co-eluting Degradation Products: Use mass spectrometry to investigate if degradation products are co-eluting with the Dienogest peak.[5]
-
Inspect the Column: A contaminated or worn-out guard or analytical column can cause tailing peaks.[8]
-
Issue 4: High background signal or ion suppression in LC-MS/MS.
-
Possible Cause: Matrix effects from endogenous components in biological samples (e.g., phospholipids (B1166683) in plasma) can suppress the ionization of Dienogest.[9][10] Contamination of the mobile phase or the LC-MS system can also lead to a high background signal.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10]
-
Use a Stable Isotope-Labeled Internal Standard: Dienogest-d6 can help compensate for matrix effects.[3]
-
Modify Chromatographic Conditions: Adjust the gradient or mobile phase to better separate Dienogest from matrix components.
-
Dilute the Sample: Simple stepwise dilution of the sample can sometimes reduce or eliminate matrix effects.[9]
-
Clean the Ion Source: Regular cleaning of the ion source can help reduce background noise and contamination.[7]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of different validated analytical methods for the quantification of Dienogest.
Table 1: LC-MS/MS Method Performance
| Parameter | Method with Dienogest-d6 IS | Method with Levonorgestrel-d6 IS |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 1.003 - 200.896 ng/mL[1] | 1.003 - 200.896 ng/mL |
| Accuracy (%) | Within ±15% of nominal value | Within ±4.0% of nominal values |
| Precision (%RSD) | ≤15% | Intra-day: <3.97%, Inter-day: <6.10% |
| Limit of Quantification (LOQ) | 1.003 ng/mL[1] | 1.003 ng/mL |
Table 2: HPLC-UV Method Performance
| Parameter | Method in Rat Plasma | Method in Pharmaceutical Preparations |
| Matrix | Rat Plasma | Pharmaceutical Preparations |
| Linearity Range | Not Specified | 3.0 - 45.0 µg/mL[1] |
| Accuracy (%) | Not Specified | Not Specified |
| Precision (%RSD) | < 2.0[1] | Not Specified |
| Limit of Quantification (LOQ) | 1.0 µg/ml | Not Specified |
| Internal Standard | Norethisterone[1] | Cyproterone acetate (B1210297) |
Experimental Protocols
Protocol 1: Quantification of Dienogest in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the quantification of Dienogest in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
- To a plasma sample, add the internal standard solution (Dienogest-d6).
- Add an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex to mix and then centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
- Instrument: LC-MS/MS system
- Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent.
- Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (e.g., 70:30, v/v).
- Flow Rate: 0.60 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
- Ionization Mode: Positive ion electrospray ionization (ESI).
- Monitored Transitions:
- Dienogest: m/z 312.30 → 135.30
- Levonorgestrel-d6 (as an alternative IS): m/z 319.00 → 251.30
Protocol 2: Quantification of Dienogest in Rat Plasma by HPLC-UV
This protocol describes a method for the estimation of Dienogest in rat plasma using HPLC with UV detection.
1. Sample Preparation
- Drug extraction from plasma is performed using a suitable solvent.
- The solvent is then evaporated to concentrate the sample before injection.
2. Chromatographic Conditions
- Instrument: HPLC system with a UV detector.
- Column: Waters Symmetry C18, 150x4.6mm, 3.5µm or equivalent.
- Mobile Phase: 0.1% Orthophosphoric acid & Acetonitrile (40:60 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 214 nm.
- Internal Standard: Norethisterone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dienogest inhibits aromatase and cyclooxygenase-2 expression and prostaglandin E₂ production in human endometriotic stromal cells in spheroid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dienogest, a synthetic progestin, inhibits prostaglandin E2 production and aromatase expression by human endometrial epithelial cells in a spheroid culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 6. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dienogest, a synthetic progestin, inhibits the proliferation of immortalized human endometrial epithelial cells with suppression of cyclin D1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dienogest regulates apoptosis, proliferation, and invasiveness of endometriotic cyst stromal cells via endoplasmic reticulum stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene Expression Profiling and Pathway Analysis of the Effect of Dienogest on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for Dienogest and its internal standard
Welcome to the technical support center for the analysis of Dienogest (B1670515) and its internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving issues related to poor peak shape for Dienogest and its internal standard.
General Chromatography Issues
???+ question "What are the common causes of poor peak shape (tailing or fronting) for both Dienogest and its internal standard?"
???+ question "My peaks are splitting. What could be the cause?"
Issues Specific to Dienogest and its Internal Standard
???+ question "Why am I observing co-elution of Dienogest and its deuterated internal standard (Dienogest-d6)?"
???+ question "Is complete co-elution of Dienogest and Dienogest-d6 necessary for accurate results?"
???+ question "I am having issues with Dienogest-d6 as an internal standard. Can I use an alternative?"
Quantitative Data Summary
The following tables summarize various chromatographic conditions used for the analysis of Dienogest.
Table 1: HPLC-UV Methods for Dienogest Analysis
| Parameter | Method 1 | Method 2 |
| Instrument | Waters Alliance-e2695 | Not Specified |
| Column | Waters Symmetry C18, 150x4.6mm, 3.5µm | ACE C8, dimensions not specified |
| Mobile Phase | 0.1% Orthophosphoric acid & Acetonitrile (B52724) (40:60 v/v) | Acetonitrile-NH4NO3 (0.03 M, pH 5.4; 70:30, v/v) |
| Flow Rate | 1.0 mL/min | 2 mL/min |
| Detection | UV at 214 nm | UV at 280 nm |
| Internal Standard | Norethisterone | Cyproterone acetate |
| Reference | [1] | [2][3] |
Table 2: LC-MS/MS Methods for Dienogest Analysis
| Parameter | Method 1 | Method 2 |
| Column | Thermo Hypersil BDS C18, 150 x 4.6mm, 5µm | Raptor 2.7 µm Biphenyl, 50 mm X 2.1 mm |
| Mobile Phase | Not specified, but suitable for separating degradation products | Gradient with 0.15 mM ammonium (B1175870) fluoride (B91410) in water (A) and methanol (B129727) (B) |
| Monitored Transitions | Dienogest: m/z 312.30 → 135.30 | Not specified |
| Internal Standard | Levonorgestrel-d6 (m/z 319.00 → 251.30) | Not specified |
| Sample Preparation | Liquid-Liquid Extraction | Supported Liquid Extraction (SLE) |
| Reference | [1] | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Dienogest from Plasma
This protocol is a general starting point for extracting Dienogest from plasma samples.[5]
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., Dienogest-d6).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 2: Preparation of Stock and Working Solutions
This protocol outlines the preparation of standard solutions for calibration and quality control.[6]
-
Stock Solutions: Prepare primary stock solutions of Dienogest (1 mg/mL) and the internal standard (e.g., Levonorgestrel-d6, 1 mg/mL) in methanol.
-
Working Solutions: Perform serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain the desired final concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Optimization of mass spectrometry parameters for Dienogest-13C2,15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Dienogest-13C2,15N. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled version of Dienogest, a synthetic progestogen. In mass spectrometry, it serves as an ideal internal standard (IS) for the accurate quantification of Dienogest in biological matrices. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results.
Q2: What is the mechanism of action of Dienogest?
A2: Dienogest exerts its effects primarily by binding to the progesterone (B1679170) receptor.[1][2] This interaction inhibits the secretion of gonadotropin-releasing hormone (GnRH), which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This leads to the suppression of ovulation and a thinning of the uterine lining (endometrium), which are key to its contraceptive and endometriosis treatment effects.[1] Additionally, Dienogest has moderate anti-androgenic properties.[1]
Q3: What are the typical mass-to-charge ratio (m/z) transitions for Multiple Reaction Monitoring (MRM) of Dienogest and this compound?
A3: The MRM transitions need to be optimized for your specific instrument. However, typical starting points are:
-
Dienogest: The protonated precursor ion [M+H]⁺ is m/z 312.3. A common product ion is m/z 135.3.
-
This compound: The theoretical protonated precursor ion [M+H]⁺ is m/z 315.3 (312.3 + 2 Da for 13C + 1 Da for 15N). The product ions will need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Quantitative Data Summary
The following table summarizes typical starting parameters for an LC-MS/MS method for Dienogest analysis. Note: These parameters should be optimized for your specific instrumentation and experimental conditions.
| Parameter | Dienogest | This compound (Internal Standard) |
| Precursor Ion (m/z) | 312.3 | 315.3 (Theoretical) |
| Product Ion (m/z) | 135.3 | To be determined empirically |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Declustering Potential (DP) | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
| Collision Cell Exit Potential (CXP) | To be optimized | To be optimized |
Experimental Protocols
Optimization of Mass Spectrometry Parameters
This protocol outlines the steps to determine the optimal MRM transitions and collision energies for Dienogest and this compound.
Objective: To identify the most abundant and stable precursor-product ion pairs and the optimal collision energy for maximal signal intensity.
Procedure:
-
Prepare Standard Solutions: Prepare individual standard solutions of Dienogest and this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Direct Infusion: Infuse each standard solution separately into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Identification (Q1 Scan): Operate the mass spectrometer in full scan mode to acquire the mass spectrum of each infused standard. Identify the protonated molecular ion [M+H]⁺ for both Dienogest (expected at m/z 312.3) and this compound (expected at m/z 315.3).
-
Product Ion Identification (Product Ion Scan):
-
Set the first quadrupole (Q1) to isolate the precursor ion of Dienogest (m/z 312.3).
-
Induce fragmentation in the collision cell (Q2) by applying a range of collision energies.
-
Scan the third quadrupole (Q3) to generate a product ion spectrum.
-
Select the most intense and stable fragment ion(s) as the product ion(s) for the MRM transition.
-
Repeat this process for this compound, isolating its precursor ion (m/z 315.3).
-
-
Collision Energy Optimization:
-
Set the mass spectrometer to MRM mode using the selected precursor and product ion pairs for both analytes.
-
For each transition, perform a series of injections while varying the collision energy over a range (e.g., 5-50 eV in 2-eV increments).
-
Plot the signal intensity against the collision energy to determine the optimal CE that yields the highest signal.
-
-
Finalize Method: Save the optimized MRM transitions (precursor ion m/z, product ion m/z, and CE values) in your acquisition method.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general guideline for extracting Dienogest from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 2.5 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal for Analyte/IS | 1. Incorrect mass spectrometry parameters (precursor/product ions, collision energy).2. Ion source contamination.3. Sample preparation issues (poor recovery).4. LC system malfunction (no flow, leak).5. Sample degradation. | 1. Re-optimize MS parameters by infusing a fresh standard.2. Clean the ion source according to the manufacturer's instructions.3. Evaluate extraction recovery; consider a different sample preparation method (e.g., SPE).4. Check LC pump pressure and look for leaks in the system.5. Prepare fresh samples and standards; ensure proper storage. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Leaks in the LC system introducing air.3. Dirty ion source or mass spectrometer optics.4. Contamination from sample matrix or sample collection tubes. | 1. Prepare fresh mobile phase with high-purity solvents and additives.2. Check all fittings and connections for leaks.3. Clean the ion source and optics.4. Run a blank matrix sample to identify the source of contamination; use high-quality collection tubes. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. High injection volume or sample concentration.5. Extra-column dead volume. | 1. Flush the column or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reconstitute the sample in the initial mobile phase.4. Reduce the injection volume or dilute the sample.5. Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. LC pump malfunction (unstable flow rate).4. Column aging or contamination. | 1. Ensure accurate and consistent preparation of the mobile phase.2. Use a column oven to maintain a stable temperature.3. Check the pump for pressure fluctuations and perform maintenance if needed.4. Flush the column or replace it. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting endogenous compounds from the biological matrix.2. Insufficient sample cleanup. | 1. Modify the chromatographic method to improve separation from interfering compounds.2. Improve the sample preparation method (e.g., use a more selective SPE sorbent).3. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. |
Visualizations
Caption: Dienogest Signaling Pathway.
Caption: General Experimental Workflow for Dienogest Analysis.
References
Technical Support Center: Analyte Loss Correction in Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for analyte loss during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of analyte loss during sample preparation?
Analyte loss can occur at various stages of sample preparation. Common causes include:
-
Adsorption: Analytes can adsorb to the surfaces of containers, pipette tips, and filtration membranes, especially if they are hydrophobic or charged.[1]
-
Volatility: Volatile or semi-volatile analytes can be lost during steps involving heating or solvent evaporation.
-
Degradation: Analytes may degrade due to exposure to light, extreme pH, or enzymatic activity in the sample matrix.[2]
-
Incomplete Extraction: The chosen extraction solvent or method may not be efficient in recovering the analyte from the sample matrix.[2]
-
Incomplete Elution: The analyte may be irreversibly retained on a solid-phase extraction (SPE) column or other cleanup material.
-
Matrix Effects: Components of the sample matrix can interfere with the analytical signal, leading to apparent loss of the analyte.[3]
Q2: What are the primary methods to correct for analyte loss?
The three primary methods to correct for analyte loss are:
-
Internal Standards (IS): A known amount of a compound that is chemically similar to the analyte is added to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[3][4] The ratio of the analyte signal to the internal standard signal is used for quantification, which compensates for losses that affect both the analyte and the IS similarly.[3]
-
Surrogate Standards (SS): These are compounds that are chemically similar to the analytes of interest but are not expected to be present in the samples. They are added to all samples before extraction to monitor the efficiency of the sample preparation process for each individual sample.
-
Matrix-Matched Calibrators: Calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix.[5] This helps to compensate for matrix effects and any systematic loss that occurs during the sample preparation process.
Q3: How do I choose between an internal standard, a surrogate standard, and a matrix-matched calibrator?
The choice of correction method depends on the specific analytical challenges:
-
Use an Internal Standard when:
-
You expect variability in sample volume, injection volume, or instrument response.[3]
-
The sample preparation procedure involves multiple steps where analyte loss can occur.
-
A stable isotope-labeled (SIL) version of the analyte is available, which is the ideal internal standard.
-
-
Use a Surrogate Standard when:
-
You need to assess the performance of your method on a sample-by-sample basis, especially for regulatory methods (e.g., EPA methods).
-
You are analyzing a large number of analytes and using a single internal standard is not feasible.
-
-
Use Matrix-Matched Calibrators when:
Troubleshooting Guides
Problem: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent, pH, and temperature. Consider alternative extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] |
| Analyte Adsorption | Use silanized glassware or low-binding polypropylene (B1209903) tubes and pipette tips.[1] Rinse all containers with the extraction solvent to recover any adsorbed analyte. |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. Increase the volume of the elution solvent. |
| Analyte Degradation | Protect samples from light and extreme temperatures. Adjust the sample pH to improve analyte stability.[2] |
| Matrix Effects | Use matrix-matched calibrators or a stable isotope-labeled internal standard.[5] Dilute the sample to reduce the concentration of interfering matrix components. |
Problem: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure all samples, calibrators, and QCs are treated identically. Use an internal standard to correct for random variations. |
| Instrumental Drift | Use an internal standard to compensate for changes in instrument response over time. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard for each analyte to correct for sample-specific matrix effects. |
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Analyte Recovery
| Method | Analyte | Typical Recovery Range | Regulatory Guideline (Example) |
| Solid-Phase Extraction (SPE) | Small Molecules | 70-120% | FDA Bioanalytical Method Validation: Recovery should be consistent, precise, and reproducible. |
| Liquid-Liquid Extraction (LLE) | Drug Compounds | 60-120% | EMA Guideline on Bioanalytical Method Validation: Recovery should be evaluated but no specific acceptance criteria are mandated. |
| QuEChERS | Pesticides | 70-120% | AOAC Official Method 2007.01 |
Table 2: Internal Standard and Surrogate Recovery Acceptance Criteria
| Standard Type | Typical Recovery Range | Considerations |
| Internal Standard | 50-150% of the average response in calibrators and QCs | Consistent response across the analytical run is more important than absolute recovery. |
| Surrogate Standard | 70-130% | Varies by regulatory method and laboratory-specific control limits. |
Experimental Protocols
Protocol 1: Using an Internal Standard (IS)
-
Selection of the Internal Standard:
-
Choose a compound that is structurally and chemically similar to the analyte. A stable isotope-labeled (SIL) version of the analyte is ideal.
-
The IS should not be present in the samples.
-
The IS should be chromatographically resolved from the analyte and any interferences.
-
-
Preparation of IS Spiking Solution:
-
Prepare a stock solution of the IS in a suitable solvent.
-
Prepare a working spiking solution at a concentration that will result in a response in the mid-range of the calibration curve when added to the samples.
-
-
Sample Spiking:
-
Add a small, precise volume of the IS spiking solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.[4]
-
-
Sample Preparation:
-
Proceed with the entire sample preparation procedure (e.g., protein precipitation, LLE, SPE).
-
-
Analysis:
-
Analyze the samples using the analytical method (e.g., LC-MS, GC-MS).
-
-
Quantification:
-
Calculate the ratio of the peak area (or height) of the analyte to the peak area of the IS for all standards and samples.
-
Construct a calibration curve by plotting the analyte/IS peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their analyte/IS peak area ratio on the calibration curve.
-
Protocol 2: Using a Surrogate Standard (SS)
-
Selection of the Surrogate Standard:
-
Choose a compound that is chemically similar to the target analytes but not present in the samples. Deuterated analogs are often used.
-
-
Preparation of SS Spiking Solution:
-
Prepare a spiking solution of the SS at a known concentration.
-
-
Sample Spiking:
-
Add a precise volume of the SS spiking solution to every sample, blank, and QC sample before any extraction or cleanup steps.
-
-
Sample Preparation and Analysis:
-
Perform the sample preparation and analysis as you would for your target analytes.
-
-
Calculation of Surrogate Recovery:
-
Calculate the concentration of the surrogate in each sample using the calibration curve.
-
Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Interpretation of Results:
-
Compare the percent recovery to the acceptance criteria defined by the method or your laboratory (typically 70-130%).
-
If the surrogate recovery is outside the acceptance limits for a particular sample, the results for the target analytes in that sample may not be accurate, and re-extraction and analysis may be necessary.
-
Visualizations
Caption: Workflow for correcting analyte loss using an internal or surrogate standard.
Caption: Decision tree for selecting a method to correct for analyte loss.
References
Addressing isotopic interference in Dienogest-13C2,15N analysis
Welcome to the technical support center for the analysis of Dienogest (B1670515) using its stable isotope-labeled internal standard, Dienogest-13C2,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges during experimental analysis, with a specific focus on isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern in the analysis of this compound?
Isotopic interference occurs when the mass spectral signal of the analyte (Dienogest) overlaps with the signal from its stable isotope-labeled internal standard (SIL-IS), this compound, or with signals from other molecules in the sample. This can lead to inaccuracies in quantification. The primary concern is the contribution of the natural isotopic abundance of Dienogest to the mass-to-charge ratio (m/z) of the SIL-IS, and vice-versa.
Q2: What are the common sources of isotopic interference in LC-MS/MS analysis?
Common sources include:
-
Natural Isotopic Abundance: The presence of naturally occurring heavier isotopes (e.g., 13C, 15N, 18O, 2H) in the unlabeled analyte can contribute to the signal at the m/z of the isotopically labeled internal standard.
-
Isobaric Interference: Compounds with the same nominal mass as the analyte or internal standard can cause overlapping signals if not chromatographically separated.[1]
-
In-source Fragmentation: The analyte or co-eluting compounds might fragment in the ion source of the mass spectrometer, generating ions with the same m/z as the analyte or internal standard.
Q3: How can I minimize isotopic interference during method development?
To minimize isotopic interference, consider the following:
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to ensure baseline separation of Dienogest from any potential isobaric interferences.[1]
-
Selection of Precursor and Product Ions: Choose precursor and product ion transitions for your selected reaction monitoring (SRM) experiments that are unique to Dienogest and its SIL-IS to minimize the risk of overlap with background ions.[2]
-
Use of High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments like Orbitrap or FT-ICR MS can distinguish between ions with very similar m/z values, effectively separating the analyte signal from interferences.[3]
Q4: Are there alternatives to this compound as an internal standard?
Yes, other stable isotope-labeled versions of Dienogest, such as Dienogest-d6, are commonly used.[4][5][6] The choice of internal standard can be critical. While deuterated standards are widely used, 13C and 15N labeled standards are often preferred as they are less likely to exhibit chromatographic shifts compared to their unlabeled counterparts.[7][8] In some cases, a structurally similar compound, like Norethisterone or a deuterated analog of a different progestin like Levonorgestrel-d6, can be used as an internal standard, although a stable isotope-labeled version of the analyte is considered the gold standard for quantitative bioanalysis.[4][6][9][10]
Troubleshooting Guides
Issue 1: Inaccurate quantification due to suspected isotopic cross-contribution.
Symptoms:
-
Non-linear calibration curves, particularly at the high and low ends of the concentration range.
-
Poor accuracy and precision in quality control (QC) samples.
-
Noticeable signal for the internal standard in blank samples spiked with a high concentration of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic cross-contribution.
Detailed Steps:
-
Confirm Interference:
-
Prepare a blank matrix sample (e.g., plasma from a subject not dosed with the drug) and spike it with the highest concentration of unlabeled Dienogest from your calibration curve, without adding the this compound internal standard.
-
Analyze this sample and monitor the SRM transition for the internal standard. Any significant signal detected indicates a cross-contribution from the natural isotopes of Dienogest.
-
-
Mitigation Strategies:
-
Mathematical Correction: A methodology for calculating and correcting for isotopic interference can be applied. This involves determining the percentage contribution of the analyte's isotopic variants to the internal standard's signal and adjusting the calculations accordingly.[2]
-
Optimize Mass Spectrometry Method: If possible, select different precursor or product ions for Dienogest and this compound that have a lower probability of isotopic overlap.
-
High-Resolution Mass Spectrometry (HR-MS): If available, use an HR-MS instrument to resolve the analyte and interfering isotope signals based on their exact mass difference.[3]
-
Issue 2: Poor chromatographic peak shape and resolution.
Symptoms:
-
Peak tailing, fronting, or splitting for either Dienogest or this compound.
-
Co-elution with other matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatography.
Detailed Steps:
-
Column Health: Ensure the analytical column is not degraded or clogged. If in doubt, replace it with a new one.
-
Mobile Phase:
-
Verify the correct composition and pH of the mobile phase.[11] For Dienogest analysis, a common mobile phase is a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.[6][12]
-
Ensure all mobile phase additives are of high purity (LC-MS grade).[13]
-
-
Gradient Optimization: Adjust the gradient elution profile to improve the separation of Dienogest from interfering matrix components.[1]
-
Sample Preparation: Inadequate sample preparation can introduce contaminants that affect chromatography. Ensure the extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is efficient and reproducible.[9][12]
Experimental Protocols
LC-MS/MS Method for Dienogest Quantification
This protocol is a generalized example based on published methods.[6][9][12]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution.
- Add 1 mL of extraction solvent (e.g., ethyl acetate).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- Instrument: HPLC system coupled with a tandem mass spectrometer.[6]
- Column: A reversed-phase column such as a Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.[6][12]
- Mobile Phase: Isocratic elution with acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v).[6][12]
- Flow Rate: 0.60 mL/min.[6][12]
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Ionization: Positive ion electrospray ionization (ESI+).[6][12]
- Monitored Transitions:
- Dienogest: e.g., m/z 312.30 → 135.30[9][12]
- This compound: The exact m/z will depend on the position of the labels. Assuming two 13C and one 15N, the precursor ion would be approximately m/z 315.3. The product ion would need to be determined experimentally.
Experimental Workflow Diagram:
Caption: General experimental workflow for Dienogest analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Dienogest Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) | [6][12] |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v) | [6][12] |
| Flow Rate | 0.60 mL/min | [6][12] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Ion Electrospray (ESI+) | [6][12] |
| Precursor Ion (Dienogest) | m/z 312.30 | [9][12] |
| Product Ion (Dienogest) | m/z 135.30 | [9][12] |
| Precursor Ion (IS) | e.g., Dienogest-d6: m/z 319.00 | [12] |
| Product Ion (IS) | e.g., Dienogest-d6: m/z 251.30 | [12] |
Table 2: Illustrative Isotopic Contribution
This table provides a theoretical illustration of the isotopic contribution of unlabeled Dienogest to the signal of a hypothetical this compound internal standard. The actual values would need to be determined experimentally.
| Analyte Concentration | Analyte Peak Area | IS Peak Area (in blank + analyte) | % Contribution |
| 0 ng/mL (Blank) | 0 | 500 (background) | 0% |
| 1 ng/mL | 10,000 | 510 | 0.1% |
| 100 ng/mL | 1,000,000 | 600 | 1% |
| 200 ng/mL | 2,000,000 | 700 | 2% |
Table 3: Comparison of Dienogest Analytical Method Performance
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LOQ | Reference |
| LC-MS/MS | Human Plasma | 1.003 - 200.896 ng/mL | Within ±4.0 | < 6.10 | 1.003 ng/mL | [9][12] |
| HPLC-UV | Rat Plasma | Not Specified | Not Specified | < 2.0 | Not Specified | [9][10] |
| HPLC-UV | Pharmaceutical Preparations | 3.0 - 45.0 µg/mL | Not Specified | Not Specified | Not Specified | [9][14] |
| Stability-Indicating RP-HPLC | Bulk and Tablet Dosage Form | 0.8 - 12.0 µg/mL | Not Specified | 0.3 | Not Specified | [9] |
References
- 1. myadlm.org [myadlm.org]
- 2. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. ukisotope.com [ukisotope.com]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One moment, please... [zefsci.com]
- 14. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dienogest Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Dienogest (B1670515) detection, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low concentrations of Dienogest?
For detecting low concentrations of Dienogest, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method.[1][2] It is considered a powerful alternative to immunoassays, which can have limitations regarding specificity and cross-reactivity.[3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it is generally less sensitive than LC-MS/MS.[4][5]
Q2: What factors can affect the stability of Dienogest in my samples?
The stability of Dienogest in analytical samples is primarily influenced by pH, temperature, and light exposure.[6] To ensure accurate quantification, it is crucial to control these factors to prevent degradation.[6]
Q3: What are the recommended storage conditions for Dienogest samples?
To minimize degradation, Dienogest samples, especially in solution, should be stored at low temperatures and protected from light.[6] For long-term storage, freezing at -20°C or below is recommended.[6][7] Stock solutions in solvent can be stored for up to a year at -80°C.[7] It's also advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Q4: What are the primary degradation pathways for Dienogest?
Dienogest can degrade through hydrolysis in acidic or basic conditions.[6] Stress degradation studies are often performed under various conditions as recommended by the International Council for Harmonisation (ICH) to identify potential degradants.[8][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Dienogest at low concentrations.
Issue 1: Low or No Signal/Response for Dienogest
Possible Cause 1: Sample Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that samples were stored at the recommended temperature (frozen, ideally at -20°C or -80°C) and protected from light.[6][7]
-
Analyze a Fresh Sample: If possible, compare the results with a freshly prepared sample to determine if degradation has occurred over time.[6]
-
Check Sample pH: Ensure the pH of the sample and any solutions used during preparation are within a stable range for Dienogest.
-
Possible Cause 2: Inefficient Sample Extraction
-
Troubleshooting Steps:
-
Optimize Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[10] Ensure the chosen method is optimized for your sample matrix (e.g., plasma). For LLE, ensure the extraction solvent (e.g., methyl tert-butyl ether - MTBE) and vortexing/centrifugation times are adequate for efficient phase separation.[11]
-
Check for Complete Dissolution: After evaporation of the extraction solvent, ensure the dried residue is fully reconstituted in the mobile phase by vortexing thoroughly.[11] Incomplete dissolution will lead to lower concentrations being injected.[6]
-
Possible Cause 3: Suboptimal LC-MS/MS Conditions
-
Troubleshooting Steps:
-
Verify MS/MS Transitions: Ensure the correct precursor and product ion transitions for Dienogest and the internal standard (if used) are being monitored in Multiple Reaction Monitoring (MRM) mode.[11] A common transition for Dienogest is m/z 312.30 → 135.30.[1]
-
Optimize Ionization: Use positive ion electrospray ionization (ESI) for Dienogest analysis.[1]
-
Check Mobile Phase Composition: An appropriate mobile phase, such as acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297), is crucial for good chromatographic separation and ionization efficiency.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause 1: Chromatographic Issues
-
Troubleshooting Steps:
-
Column Contamination: High molecular weight compounds or precipitates from the sample can block the column frit or packing.[12] Try back-flushing the column or washing it with a strong solvent.[12]
-
Mobile Phase Problems: Ensure the mobile phase is fresh and properly degassed.[13] The pH of the mobile phase can also affect peak shape.[6]
-
Column Degradation: The column itself may be degraded. Try injecting a standard on a new column to verify performance.
-
Possible Cause 2: Co-elution with Degradation Products
-
Troubleshooting Steps:
-
Optimize Gradient: Adjust the mobile phase gradient to improve the separation between the Dienogest peak and any closely eluting degradation products.[6]
-
Issue 3: High Background Noise or Matrix Effects
Possible Cause 1: Inadequate Sample Cleanup
-
Troubleshooting Steps:
-
Improve Sample Preparation: Endogenous components from the biological matrix (e.g., plasma) can interfere with ionization.[11] Enhance the sample cleanup process, for instance, by optimizing the SPE wash steps or employing a more selective LLE solvent.
-
Use a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as Dienogest-d6, can help compensate for matrix effects.[11]
-
Possible Cause 2: Contaminated LC-MS System
-
Troubleshooting Steps:
-
Clean the System: Contaminants in the mobile phase, vials, or the LC-MS system itself can cause high background noise. Clean the system thoroughly.
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).
-
Quantitative Data Summary
The following tables summarize the quantitative parameters for various Dienogest detection methods found in the literature.
Table 1: LC-MS/MS Methods for Dienogest Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Biological Matrix | Internal Standard | Reference |
| 1.003 - 200.896 | 1.003 | Human Plasma | Levonorgestrel-d6 | [1] |
| 1 - 200 | 1 | Human Plasma | Levonorgestrel-d6 | [14] |
| 5 - 100 | 5 | Plasma | Stable Isotope-Labeled | [15] |
Table 2: HPLC and Spectrophotometric Methods for Dienogest Quantification
| Method | Linearity Range (µg/mL) | Detection Wavelength (nm) | Reference |
| HPLC | 3.0 - 45.0 | 280 | [16] |
| Spectrophotometry | 2.0 - 24.0 | N/A (Chemometric) | [16] |
| UV-Spectrometry | 1 - 5 | 297 | [8][9] |
Experimental Protocols
Protocol 1: Dienogest Quantification in Human Plasma by LC-MS/MS
This protocol is a synthesized methodology based on published literature.[1][11][14]
1. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL primary stock solutions of Dienogest and a suitable internal standard (IS), such as Levonorgestrel-d6, in methanol.[14]
-
Working Solutions: Perform serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.[14]
-
Calibration Standards & QCs: Spike drug-free human plasma with the appropriate working solutions to obtain the desired concentrations for the calibration curve and QC samples.[14]
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 50 µL of the working internal standard solution.[11]
-
Vortex the mixture for 30 seconds.[11]
-
Add 2.5 mL of methyl tert-butyl ether (MTBE).[11]
-
Vortex vigorously for 5 minutes.[11]
-
Centrifuge at 4000 rpm for 10 minutes.[11]
-
Transfer the upper organic layer to a new tube.[11]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[11]
-
Reconstitute the residue in 200 µL of the mobile phase.[11]
-
Vortex for 1 minute to ensure complete dissolution.[11]
-
Transfer to an autosampler vial for analysis.[11]
3. LC-MS/MS Conditions
-
LC Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v) under isocratic conditions.[1]
-
Flow Rate: 0.60 mL/min.[1]
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization.[1][11]
-
MRM Transitions:
Visualizations
Signaling Pathway of Dienogest
Dienogest primarily acts by activating the progesterone (B1679170) receptor (PR).[7][17] This activation in endometriotic cells can suppress protein kinase B (AKT) and extracellular signal-regulated kinase (ERK)1/2 activity, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), leading to induced autophagy and apoptosis.[18]
Caption: Simplified signaling pathway of Dienogest in endometriotic cells.
Experimental Workflow for Dienogest Analysis
The following diagram illustrates the key steps involved in the quantification of Dienogest from biological samples using LC-MS/MS.
Caption: General workflow for Dienogest quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. stm.bookpi.org [stm.bookpi.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 18. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
Solving calibration curve non-linearity in Dienogest assays
Welcome to the technical support center for Dienogest (B1670515) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of Dienogest. The following guides provide answers to frequently asked questions and solutions for problems related to calibration curve non-linearity.
Troubleshooting Guide: Calibration Curve Non-Linearity
This guide addresses the common issue of poor linearity in Dienogest assay calibration curves. Consult the following questions to diagnose and resolve potential problems in your workflow.
Question 1: Why does my calibration curve have a low coefficient of determination (R² < 0.99)?
A low R² value indicates that the data points do not fit well to a linear regression model. This can be caused by a variety of factors throughout the analytical process.
-
Possible Causes & Solutions (General)
-
Inaccurate Standard Preparation: Errors in serial dilutions are a primary cause of non-linearity.[1] Recalculate all concentrations and consider preparing a fresh set of standards.
-
Pipetting Inaccuracy: Inconsistent or inaccurate pipetting can introduce significant variability.[1] Ensure all pipettes are calibrated and use proper technique to avoid air bubbles.
-
Reagent or Sample Contamination: Cross-contamination between wells or vials can distort results.[2] Use fresh pipette tips for every transfer and ensure reagents are not contaminated.
-
Inappropriate Curve Fit Model: Forcing a linear model on an inherently non-linear response (e.g., in some ELISAs) will result in a poor fit.[3] Many immunoassays naturally produce a sigmoidal curve and are best analyzed using a 4- or 5-parameter logistic (4-PL or 5-PL) regression model.[3]
-
-
Workflow Diagram: General Troubleshooting for Non-Linearity
A logical workflow for troubleshooting non-linear calibration curves.
Question 2: My curve is flattening at high concentrations. What is the cause? (LC-MS/MS & ELISA)
This phenomenon, often called saturation, indicates that the analytical system has reached its upper limit of detection.
-
Possible Causes & Solutions (High-End Saturation)
-
Detector Saturation (LC-MS/MS): The mass spectrometer detector can be overwhelmed by an excessive number of ions, leading to a non-linear response at high concentrations.
-
Solution: Reduce the injection volume, dilute the high-concentration standards and samples, or narrow the calibration range.
-
-
Column Overload (HPLC): Injecting too much analyte can saturate the stationary phase of the HPLC column, causing peak distortion and a non-linear response.[4]
-
Solution: Decrease the injection volume or the concentration of the highest standards.
-
-
Reagent Limitation (ELISA): At high analyte concentrations, the binding capacity of the capture antibody or the amount of detection antibody can become the limiting factor, causing the signal to plateau.
-
Solution: Extend the standard curve with higher concentration points if possible, but it is often necessary to dilute samples to fall within the more linear portion of the curve.
-
-
Question 3: My curve shows poor linearity at low concentrations. What should I do?
Poor performance at the low end of the curve can be due to issues with sensitivity, background noise, or analyte adsorption.
-
Possible Causes & Solutions (Low-End Deviation)
-
High Background (ELISA): High background noise can obscure the signal from low-concentration standards, making them deviate from linearity. This can be caused by insufficient washing, contaminated substrate, or incorrect reagent concentrations.[2]
-
Solution: Increase the number or stringency of wash steps, ensure the substrate is colorless before use, and verify all reagent dilutions and incubation times.[2]
-
-
Analyte Adsorption (HPLC): Dienogest may adsorb to plasticware or parts of the HPLC system at very low concentrations, leading to poor recovery and a non-linear response that flattens near the origin.[5]
-
Solution: Use silanized glass vials or low-adsorption plates. Prime the HPLC system with a mid-concentration standard before running the calibration curve.
-
-
Matrix Effects (LC-MS/MS): Components in the biological matrix (e.g., plasma) can suppress or enhance the ionization of Dienogest, affecting accuracy, especially at the Lower Limit of Quantification (LLOQ).
-
Solution: Ensure the internal standard (ideally a stable isotope-labeled version like Dienogest-d6) is behaving similarly to the analyte.[6] Improve sample cleanup methods (e.g., optimize liquid-liquid extraction) to remove interfering substances.
-
-
-
Cause-and-Effect Diagram for Non-Linearity
Potential causes contributing to calibration curve non-linearity.
Frequently Asked Questions (FAQs)
Q: What are the typical acceptance criteria for a Dienogest calibration curve? A: According to FDA bioanalytical method validation guidelines, the coefficient of determination (R²) should preferably be >0.99.[7] For each calibration standard, the back-calculated concentration should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[8] At least 75% of the standards must meet these criteria.[8]
Q: What is a suitable concentration range for a Dienogest calibration curve in human plasma? A: A common and validated range for LC-MS/MS methods is approximately 1 ng/mL to 200 ng/mL.[9][10] This range effectively covers the plasma concentrations observed in pharmacokinetic studies.[10]
Q: What is the best internal standard (IS) to use for a Dienogest LC-MS/MS assay? A: The gold standard is a stable isotope-labeled (SIL) internal standard, such as Dienogest-d6.[6][11] A SIL-IS has nearly identical chemical and physical properties to Dienogest, ensuring it effectively corrects for variations during sample extraction, matrix effects, and instrument response.[6] If a SIL-IS is unavailable, a structurally similar compound like Levonorgestrel-d6 can be used, but may not compensate for all variabilities as effectively.[6][10]
Q: Can I use a quadratic curve fit for my HPLC data? A: Yes, a quadratic (second-order polynomial) fit can be used if the response is consistently non-linear and the model accurately describes the concentration-response relationship. However, this requires more calibration standards to define the curve properly.[5] The chosen model must be validated to ensure it provides accurate and precise quantification for unknown samples. It is often preferable to first attempt to optimize the method to achieve linearity (e.g., by narrowing the concentration range) before resorting to a non-linear model.[12]
Data & Protocols
Table 1: Example Calibration Standard Preparation for LC-MS/MS
This table outlines the preparation of an 8-point calibration curve for Dienogest in human plasma, starting from a 1 mg/mL primary stock solution.
| Standard ID | Dienogest Concentration (ng/mL) | Volume of Working Solution (µL) | Final Volume in Plasma (µL) |
| BLK | 0 (Blank) | 0 | 1000 |
| STD 1 | 1 | 10 (of 100 ng/mL solution) | 1000 |
| STD 2 | 2 | 20 (of 100 ng/mL solution) | 1000 |
| STD 3 | 10 | 10 (of 1 µg/mL solution) | 1000 |
| STD 4 | 20 | 20 (of 1 µg/mL solution) | 1000 |
| STD 5 | 40 | 40 (of 1 µg/mL solution) | 1000 |
| STD 6 | 80 | 80 (of 1 µg/mL solution) | 1000 |
| STD 7 | 160 | 16 (of 10 µg/mL solution) | 1000 |
| STD 8 | 200 | 20 (of 10 µg/mL solution) | 1000 |
Based on concentration levels from a validated method.[9]
Table 2: Bioanalytical Method Validation Acceptance Criteria (FDA)
| Parameter | Acceptance Criteria |
| Linearity (R²) | Should be consistently >0.99 for the calibration curve regression.[7] |
| Standard Curve | ≥75% of standards must be within acceptance range.[8] |
| Accuracy | Back-calculated concentrations within ±15% of nominal value (±20% at LLOQ).[8] |
| Precision (%CV) | Replicate measurements should not exceed 15% CV (20% at LLOQ).[7] |
| QC Samples | For a run to be accepted, at least 2/3 of total QCs and at least 50% at each level must be within ±15% of nominal. |
Experimental Protocol: Dienogest Quantification in Human Plasma by LC-MS/MS
This protocol describes a general method for the quantification of Dienogest using liquid-liquid extraction followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Dienogest reference standard (>98% purity)
-
Dienogest-d6 or Levonorgestrel-d6 (Internal Standard, IS)
-
HPLC-grade Methanol, Acetonitrile
-
Analytical-grade Ammonium (B1175870) Acetate
-
HPLC-grade Methyl tert-butyl ether (MTBE)
-
Drug-free human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Primary Stock (1 mg/mL): Prepare separate 1 mg/mL stock solutions of Dienogest and the IS in methanol.[9]
-
Working Solutions: Perform serial dilutions of the Dienogest and IS stock solutions with a 50:50 acetonitrile/water mixture to create working solutions for spiking into plasma.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of a plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., at 100 ng/mL) to all tubes except the blank. Vortex briefly.
-
Add 1 mL of MTBE to each tube.
-
Cap and vortex vigorously for 5 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~900 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase (e.g., 70:30 acetonitrile/5 mM ammonium acetate). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for injection.
4. LC-MS/MS Conditions:
-
HPLC Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.[10]
-
Mobile Phase: Isocratic elution with Acetonitrile and 5 mM Ammonium Acetate (70:30, v/v).[10]
-
Flow Rate: 0.60 mL/min.[10]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole with positive ion electrospray ionization (ESI+).
-
MRM Transitions:
5. Data Analysis:
-
Integrate the chromatographic peaks for Dienogest and the IS.
-
Calculate the peak area ratio (Dienogest Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Apply a linear regression with a 1/x² weighting scheme to fit the curve.
-
Determine the concentration of Dienogest in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 2. How to Identify Abnormal Standard Curves in ELISA and How to Respond?-Reed Biotech Ltd [reedbiotech.com]
- 3. biosensis.com [biosensis.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nalam.ca [nalam.ca]
- 9. benchchem.com [benchchem.com]
- 10. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
Technical Support Center: Dienogest Separation by Liquid Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography methods for the separation of Dienogest (B1670515).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dienogest peak is tailing. What are the common causes and solutions?
A1: Peak tailing for Dienogest, a common issue in reversed-phase chromatography, can often be attributed to secondary interactions between the analyte and the stationary phase.[1][2]
-
Cause: Residual, un-endcapped silanol (B1196071) groups on the silica-based stationary phase can interact with Dienogest, causing the peak to tail.[1]
-
Solution 1: Mobile Phase pH Adjustment: Modifying the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2]
-
Solution 2: Column Selection: Using a highly end-capped column or a column with a different stationary phase chemistry can prevent these interactions from occurring.
-
Solution 3: Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.[3][4]
Q2: I am observing poor resolution between Dienogest and its related substances. How can I improve the separation?
A2: Achieving adequate resolution is critical, especially for stability-indicating methods where separation from degradation products is necessary.[5]
-
Solution 1: Gradient Slope Optimization: A shallower gradient, which means a slower increase in the organic solvent concentration over time, can significantly improve the resolution between closely eluting peaks.[6] Start with a broad "scouting" gradient (e.g., 5-95% organic phase over 20 minutes) to identify the elution region of your compounds, then create a shallower gradient within that specific range.[6]
-
Solution 2: Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives. Acetonitrile often provides better resolution for complex mixtures.[2] The European Pharmacopoeia (Ph. Eur.) monograph for Dienogest utilizes a mobile phase of acetonitrile and water for the separation of related substances.[7]
-
Solution 3: Column Parameters: A longer column or a column with a smaller particle size (e.g., sub-2 µm for UPLC) will provide higher theoretical plates and, consequently, better resolution.[3]
-
Solution 4: Temperature Control: Increasing the column temperature can improve efficiency and peak shape, but it's important to ensure the analyte is stable at higher temperatures.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Inconsistent retention times can compromise the reliability of your method.
-
Cause 1: Inadequate Column Equilibration: This is a frequent issue in gradient elution. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A common rule of thumb is to allow at least 10 column volumes to pass through.
-
Cause 2: Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to retention time drift.[8] It is also important to use freshly prepared solvents to avoid contamination.[3]
-
Cause 3: HPLC System Issues: Fluctuations in pump performance can cause changes in the mobile phase composition and flow rate, leading to variable retention times.[2] Regularly check for leaks and perform system suitability tests.[3]
Q4: How do I develop a stability-indicating method for Dienogest?
A4: A stability-indicating method must be able to separate the intact drug from its potential degradation products.
-
Forced Degradation Studies: To develop such a method, you must perform forced degradation studies where Dienogest is exposed to various stress conditions, including acid (1M HCl), base (1M NaOH), oxidation (e.g., 2.5% H2O2), heat, and light (UV and sunlight).[5][9]
-
Peak Purity Analysis: The resulting chromatograms should demonstrate that the Dienogest peak is well-resolved from all degradation product peaks. Using a photodiode array (PDA) detector is highly recommended to assess peak purity.
Experimental Protocols & Data
Methodologies for Dienogest Analysis
Below are summaries of published HPLC methods for Dienogest analysis. These can serve as a starting point for method development and optimization.
| Parameter | Method 1: Assay in Bulk & Tablets[10] | Method 2: Bioanalytical in Rat Plasma[11] | Method 3: Simultaneous Determination with Estradiol (B170435) Valerate[12][13] |
| Column | Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) | Waters Symmetry C18 (150 x 4.6mm, 3.5µm) | ACE C8 |
| Mobile Phase | 40% Acetonitrile (Isocratic) | 0.1% Orthophosphoric Acid & Acetonitrile (40:60 v/v) | Acetonitrile & 0.03 M NH4NO3, pH 5.4 (70:30 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 2.0 mL/min |
| Detection (UV) | UV maxima at 305nm[5] | 214 nm | 280 nm |
| Retention Time | ~4.5 minutes | ~5.2 minutes | Not Specified |
| Internal Standard | Not Applicable | Norethisterone | Cyproterone acetate |
Visual Guides
Workflow for Gradient Optimization
The following diagram outlines a systematic approach to optimizing a liquid chromatography gradient for the separation of Dienogest and its related substances.
Caption: A logical workflow for HPLC gradient optimization.
Troubleshooting Poor Peak Resolution
This decision tree provides a step-by-step guide to diagnosing and resolving issues with poor peak resolution in your Dienogest separation.
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. youtube.com [youtube.com]
- 4. bvchroma.com [bvchroma.com]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. phenomenex.com [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Dienogest Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Dienogest (B1670515), a synthetic progestin pivotal in oral contraceptives and endometriosis treatment, is fundamental for quality control, pharmacokinetic analysis, and ensuring therapeutic efficacy. This guide provides a detailed comparison of various analytical methods for Dienogest quantification, presenting their performance characteristics and experimental protocols to facilitate informed method selection and cross-validation. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]
Comparative Performance of Analytical Methods
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the ultimate purpose of the study—ranging from routine quality control to complex bioanalytical investigations. Below is a summary of the performance characteristics of commonly employed methods for Dienogest analysis.
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV [1] | Rat Plasma | Not Specified | Not Specified | < 2.0 | Not Specified | Simple, economical, suitable for pharmacokinetic analysis. |
| HPLC-UV [1] | Pharmaceutical Preparations | 3.0-45.0 µg/mL | Not Specified | Not Specified | Not Specified | Suitable for simultaneous determination with other compounds. |
| Stability-Indicating RP-HPLC [1] | Bulk and Tablet Dosage Form | 0.8-12.0 µg/mL | Not Specified | 0.3 | Not Specified | Robust for quality control and stability testing. |
| LC-MS/MS [1][2] | Human Plasma | 1.003-200.896 ng/mL | Within ±4.0 | < 6.10 | 1.003 ng/mL | High sensitivity and specificity, ideal for bioanalytical studies. |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this comparison.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust approach for the quantification of Dienogest in biological samples for pharmacokinetic studies.[1]
-
Instrument : Waters Alliance-e2695.[1]
-
Column : Waters Symmetry C18, 150x4.6mm, 3.5µm.[1]
-
Mobile Phase : 0.1% Orthophosphoric acid & Acetonitrile (40:60 v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV absorption at 214 nm.[1]
-
Internal Standard : Norethisterone.[1]
-
Sample Preparation : A stock solution of Dienogest (1 mg/mL) is prepared in acetonitrile. Further dilutions are made with the mobile phase to prepare working standard solutions. Extraction of Dienogest from plasma samples is required before injection.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is well-suited for clinical and pharmacokinetic studies where low concentrations of Dienogest are expected.[1][2]
-
Instrument : Liquid chromatography system coupled with a tandem mass spectrometer.[3]
-
Column : Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).[2][3]
-
Mobile Phase : Isocratic elution with acetonitrile-5 mm ammonium (B1175870) acetate (B1210297) (70:30, v/v).[2][3]
-
Monitored Transitions : m/z 312.30 → 135.30 for Dienogest and m/z 319.00 → 251.30 for the internal standard (levonorgestrel d6).[1][2]
-
Sample Preparation (Liquid-Liquid Extraction) : Use human K2 EDTA plasma. Perform a simple liquid-liquid extraction to isolate Dienogest and the internal standard.[1][2]
Stability-Indicating Reverse Phase HPLC (RP-HPLC)
This method is designed to separate Dienogest from its degradation products, making it suitable for stability studies.[1][4]
-
Instrument : High-Performance Liquid Chromatography with UV detection.
-
Column : Thermo Hypersil BDS C18 150 x 4.6mm, 5µm.[4]
-
Mobile Phase : 40% Acetonitrile.[4]
-
Detection : UV, with Dienogest having a UV maximum at 305nm.[1][4]
-
Forced Degradation Study : The drug product is exposed to acid (1M HCl), base (1M NaOH), peroxide (2.5% H2O2), aqueous, UV light, and dry heat conditions to assess the method's ability to separate the active ingredient from any degradation products.[1][5]
Visualizing the Cross-Validation Process
To ensure the reliability and interchangeability of analytical methods, a structured cross-validation process is essential. The following diagrams illustrate the logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Dienogest-13C2,15N and Deuterated Dienogest as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of drug products. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure accuracy and precision.[1] An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte to compensate for variations during sample preparation and analysis.[2] Stable isotope-labeled (SIL) versions of the analyte are considered the most effective internal standards.[1][3]
This guide provides an objective comparison between two types of stable isotope-labeled internal standards for Dienogest: Dienogest-13C2,15N and deuterated Dienogest (e.g., Dienogest-d6). This comparison is supported by established principles of bioanalysis and experimental data on the performance of different types of SIL-IS.
The Critical Role of Internal Standards in LC-MS/MS
In LC-MS/MS analysis, an internal standard is added at a known concentration to all samples, including calibration standards and quality control samples, at the beginning of the sample preparation process.[2] Its primary role is to correct for potential variability in:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Inconsistencies in the amount of sample introduced into the LC system.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[2]
-
Instrumental Drift: Fluctuations in the mass spectrometer's response over time.
By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.[2]
Performance Comparison: this compound vs. Deuterated Dienogest
The choice between a ¹³C and ¹⁵N-labeled internal standard like this compound and a deuterated standard such as Dienogest-d6 can significantly impact assay performance. The key differences lie in their chromatographic behavior and stability.[4][5]
| Performance Parameter | This compound | Deuterated Dienogest (e.g., Dienogest-d6) | Rationale |
| Chromatographic Co-elution | Excellent | Good to Fair | ¹³C and ¹⁵N are heavier isotopes of carbon and nitrogen, respectively, and their incorporation into the Dienogest molecule has a negligible effect on its physicochemical properties. This results in near-perfect co-elution with the unlabeled analyte.[4] Deuterium (B1214612) (²H) is twice the mass of hydrogen (¹H), and the C-D bond is slightly shorter and stronger than the C-H bond. This can lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[4][6] |
| Compensation for Matrix Effects | Superior | Effective, but potentially compromised | Because ¹³C and ¹⁵N-labeled standards co-elute perfectly with the analyte, they experience the exact same matrix effects at the same time, leading to more effective normalization.[4] If a deuterated standard does not perfectly co-elute, it may experience different degrees of ion suppression or enhancement than the analyte, potentially leading to biased results.[6][7] |
| Isotopic Stability | High | Generally high, but potential for back-exchange | The ¹³C and ¹⁵N labels are incorporated into the core structure of the molecule and are not susceptible to exchange.[4] Deuterium atoms, especially if located on heteroatoms or at acidic positions, can be prone to back-exchange with hydrogen atoms from the solvent or matrix.[4] However, well-designed deuterated standards place the deuterium atoms in stable positions to minimize this risk.[8] |
| Chemical Purity | High | High | Both types of standards are synthesized to high chemical purity. |
| Isotopic Purity | High | High | High isotopic enrichment is crucial to minimize "cross-talk," where the signal from the internal standard contributes to the analyte's signal, or vice-versa.[9] |
| Cost and Availability | Generally higher cost | More commonly available and often less expensive | The synthesis of ¹³C and ¹⁵N-labeled compounds can be more complex and costly than deuteration.[10][11] |
Experimental Protocol: Bioanalytical Method for Dienogest using a Stable Isotope-Labeled Internal Standard
The following is a representative experimental protocol for the quantification of Dienogest in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Dienogest analytical standard
-
This compound or Deuterated Dienogest (as internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (B129727), acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Dienogest and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of Dienogest for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with methanol/water (1:1, v/v).
-
Prepare a working solution of the internal standard by diluting its stock solution with methanol/water (1:1, v/v) to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase column such as a C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 × 75 mm, 3.5 µm).[1]
-
Mobile Phase: Isocratic elution with acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v).[1]
-
Flow Rate: 0.60 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Dienogest and the internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dienogest to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Dienogest in the QC and unknown samples from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Workflow for the quantitative analysis of Dienogest in plasma using a stable isotope-labeled internal standard.
Conclusion
For the highest level of accuracy and precision in the bioanalysis of Dienogest using LC-MS/MS, a stable isotope-labeled internal standard is indispensable. While both this compound and deuterated Dienogest are effective, this compound offers a theoretical advantage due to its propensity for perfect co-elution with the unlabeled analyte.[4] This characteristic provides more robust compensation for matrix effects, which is a significant source of variability in bioanalytical methods.[7] However, the choice of internal standard may also be influenced by factors such as cost and commercial availability.[10][11] Regardless of the choice, thorough method validation is essential to ensure the reliability of the bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ukisotope.com [ukisotope.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison: Dienogest-13C2,15N Versus Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of Dienogest in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological evaluations. The choice of an appropriate internal standard (IS) is a pivotal factor influencing the reliability of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Dienogest-13C2,15N, and structural analog internal standards for the quantification of Dienogest.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H). This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.[1] In contrast, structural analog internal standards are different molecules that are chemically similar to the analyte. While more readily available and often less expensive, their ability to mimic the analyte's behavior is not as precise as that of a SIL-IS.[2]
Performance Data at a Glance
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Norethisterone) | Rationale |
| Co-elution with Analyte | Expected to co-elute | Different retention time | ¹³C and ¹⁵N labeling results in negligible changes to chromatographic behavior, ensuring the IS and analyte experience identical conditions.[4][5] Structural differences in analogs lead to different retention times. |
| Correction for Matrix Effects | Excellent | Variable | Co-elution allows the SIL-IS to experience and correct for the same ionization suppression or enhancement as the analyte.[1][2] Structural analogs, eluting at a different time, may be subjected to different matrix effects. |
| Accuracy & Precision | High | Moderate to High | The superior ability of a SIL-IS to correct for analytical variability leads to higher accuracy and precision.[1][2] |
| Linearity of Calibration Curve | Excellent | Good | SIL-IS provides a more consistent response ratio across the concentration range. |
| Method Robustness | High | Moderate | Methods using SIL-IS are generally more rugged and less susceptible to minor variations in experimental conditions. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is more complex and expensive. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical methods. Below are representative protocols for the quantification of Dienogest using LC-MS/MS with both a stable isotope-labeled internal standard and a structural analog.
Method 1: Quantification of Dienogest using Dienogest-d6 (as a proxy for this compound) by LC-MS/MS
This method is suitable for the highly sensitive and specific quantification of Dienogest in human plasma, making it ideal for clinical and pharmacokinetic studies.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of a human plasma sample, add the working solution of the Dienogest-d6 internal standard.
-
Perform liquid-liquid extraction to isolate Dienogest and the internal standard.
-
-
Chromatographic Conditions:
-
Instrument: Liquid chromatography system coupled with a tandem mass spectrometer.[1]
-
Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).[1]
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 5 mm ammonium (B1175870) acetate (B1210297) (70:30, v/v).[1]
-
Flow Rate: 0.60 mL/min.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI).[1]
-
Monitored Transitions: Specific precursor-to-product ion transitions for both Dienogest and Dienogest-d6 are monitored.
-
Method 2: Quantification of Dienogest using Norethisterone (Structural Analog IS) by HPLC-UV
This method is a robust approach for the quantification of Dienogest in biological samples for pharmacokinetic studies, particularly when LC-MS/MS is not available.
-
Sample Preparation:
-
Extraction of Dienogest and the Norethisterone internal standard from plasma samples is required before injection.
-
-
Chromatographic Conditions:
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Full Validation of a Bioanalytical Method for Dienogest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Dienogest in biological matrices. It focuses on a "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Dienogest-¹³C₂,¹⁵N. The performance of this method, based on established regulatory guidelines, is compared with alternative validated methods employing different internal standards and analytical techniques.
The Gold Standard: LC-MS/MS with Dienogest-¹³C₂,¹⁵N
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as Dienogest-¹³C₂,¹⁵N, is considered the benchmark in quantitative bioanalysis. This approach provides the highest accuracy and precision by compensating for variability during sample preparation, chromatography, and ionization. While a specific complete validation study using Dienogest-¹³C₂,¹⁵N is not publicly available, this guide presents a representative method based on best practices and validated protocols for similar analytes.
Experimental Protocol: Representative LC-MS/MS Method
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of Dienogest-¹³C₂,¹⁵N internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase column, such as a Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of 5 mM Ammonium Acetate in water and Acetonitrile.
-
Flow Rate: 0.60 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dienogest: m/z 312.3 → 135.3
-
Dienogest-¹³C₂,¹⁵N: m/z 315.3 → 137.3 (projected)
-
Bioanalytical Method Validation Parameters
The full validation of this bioanalytical method would be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
Quantitative Data Comparison
The following tables summarize the performance characteristics of the representative "gold standard" method alongside other validated analytical methods for Dienogest quantification.
Table 1: LC-MS/MS Methods for Dienogest Quantification in Human Plasma
| Validation Parameter | Gold Standard: Dienogest-¹³C₂,¹⁵N IS (Representative) | Alternative 1: Levonorgestrel-d6 IS[4] | Alternative 2: Simultaneous Analysis[5][6] |
| Linearity Range | 1.0 - 200 ng/mL (Expected) | 1.003 - 200.896 ng/mL | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | Not Specified |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±4.0% | -3.7% to 11.3% |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | < 6.10% | < 10% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.003 ng/mL | 5 ng/mL |
Table 2: HPLC-UV Method for Dienogest Quantification in Rat Plasma
| Validation Parameter | HPLC-UV with Norethisterone IS[7] |
| Linearity Range | 5 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Bias) | Not Specified |
| Precision (% RSD) | < 2.0% |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL |
Mandatory Visualizations
Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for the bioanalysis of Dienogest in plasma.
Caption: Simplified signaling pathway of Dienogest's mechanism of action.
Conclusion
The full validation of a bioanalytical method is paramount for obtaining reliable data in drug development. An LC-MS/MS method employing a stable isotope-labeled internal standard, such as Dienogest-¹³C₂,¹⁵N, represents the gold standard, offering superior sensitivity, specificity, and robustness. While alternative methods like HPLC-UV can be employed, they often have higher limits of quantification and may be more susceptible to matrix interferences. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity and the nature of the biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Bioequivalence Study Designs for Dienogest Formulations Employing a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of study designs for establishing the bioequivalence of Dienogest formulations. It emphasizes the use of a stable isotope-labeled internal standard, a critical component for ensuring accuracy and precision in bioanalytical methods. The information presented herein is supported by experimental data from published bioequivalence studies and recommendations from regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Data Presentation: Pharmacokinetic Parameters of Dienogest
The following tables summarize the key pharmacokinetic (PK) parameters of Dienogest from bioequivalence studies, comparing a test formulation to a reference formulation. These studies are typically conducted in healthy female volunteers under fasting conditions.
Table 1: Pharmacokinetic Parameters of Dienogest (2 mg Tablet) in Healthy Volunteers (Fasting)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 50.72 ± 11.94 | 55.30 ± 9.65 | 90.82% (86.59% - 95.26%)[1] |
| AUC0-t (ng·h/mL) | 571.08 ± 179.83 | 562.69 ± 154.34 | 100.34% (96.97% - 103.83%)[1] |
| AUC0-∞ (ng·h/mL) | 588.9 ± 182.4 | 581.1 ± 156.8 | 100.0% (96.6% - 103.5%) |
| Tmax (h) | 1.25 (0.50 - 3.00) | 1.00 (0.50 - 2.50) | - |
| t1/2 (h) | 10.5 ± 2.3 | 10.6 ± 2.2 | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Data is presented as arithmetic mean ± standard deviation, except for Tmax which is presented as median (range). The geometric mean ratio and its 90% confidence interval are key for bioequivalence assessment.
Table 2: Bioequivalence Assessment of Dienogest 2 mg Tablets in Healthy Bangladeshi Female Volunteers
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 95.53% | 86.70% - 105.26% |
| AUC0-t | 101.75% | 95.42% - 108.49% |
| AUC0-∞ | 101.54% | 95.59% - 107.87% |
This study concluded that the test and reference formulations of Dienogest 2 mg tablets are bioequivalent as the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ fall within the regulatory acceptance range of 80% to 125%.[2]
Experimental Protocols
A robust bioequivalence study for Dienogest formulations necessitates a well-defined protocol. The following sections detail the key components of such a study, incorporating best practices and regulatory expectations.
Study Design
A typical bioequivalence study for an immediate-release Dienogest formulation is designed as a single-dose, randomized, two-period, two-sequence, crossover study in healthy female volunteers under fasting conditions.[1][2] The crossover design is efficient as each subject acts as their own control, reducing inter-subject variability. A washout period of at least 14 days between the two periods is generally sufficient to prevent any carry-over effects.[2]
Subject Population
Healthy, non-pregnant female volunteers, typically between 18 and 45 years of age, are enrolled in the study.[2] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria outlined in the study protocol.
Blood Sampling
Following the administration of a single oral dose of the test or reference Dienogest formulation, a series of blood samples are collected at predefined time points. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples for up to 72 hours to adequately characterize the plasma concentration-time profile of Dienogest.[2]
Bioanalytical Method: LC-MS/MS with a Labeled Internal Standard
The quantification of Dienogest in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as Dienogest-d6, is highly recommended to ensure the accuracy and precision of the results.[3][4]
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (Dienogest-d6 in methanol).[3]
-
Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).
-
Vortex the samples and then centrifuge to separate the precipitated proteins.
-
The supernatant is then transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.[3]
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A suitable C18 column is typically used for the chromatographic separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Dienogest and its labeled internal standard.
Method Validation:
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA and EMA) for parameters such as selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Statistical Analysis
The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data for both the test and reference formulations. These parameters are then log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax, AUC0-t, and AUC0-∞ are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[1][2]
Mandatory Visualization
The following diagrams illustrate the key workflows in a bioequivalence study of Dienogest formulations.
Caption: A typical two-way crossover bioequivalence study workflow.
References
A Head-to-Head Comparison of Internal Standards for Dienogest Analysis: A Guide for Researchers
The accurate quantification of Dienogest (B1670515), a synthetic progestogen widely used in the treatment of endometriosis, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard (IS) is paramount for achieving accurate and precise results. The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1]
This guide provides a head-to-head comparison of different internal standards commonly used for the analysis of Dienogest, with a focus on their performance characteristics and the supporting experimental data. The internal standards compared are the stable isotope-labeled (SIL) Dienogest-d6, a deuterated analog of a different progestin (Levonorgestrel-d6), and a non-deuterated, structurally similar progestin (Norethisterone).[1]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Stable isotope-labeled internal standards, such as Dienogest-d6, are considered the gold standard as they share almost identical physicochemical properties with the analyte, leading to the most accurate correction for analytical variability.[1] While other internal standards can be employed, they may not compensate for all sources of analytical variability as effectively.
Below is a summary of the performance data for Dienogest analysis using different internal standards, collated from various studies. It is important to note that the data presented is derived from separate studies and does not represent a direct head-to-head cross-validation experiment under identical conditions.
| Internal Standard | Method | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix | Reference |
| Dienogest-d6 | LC-MS/MS | 5-100 | -3.7 to 11.3 | <10 (Inter-assay) | 92.5 to 106.4 | Human Plasma | [2] |
| Levonorgestrel-d6 | LC-MS/MS | 1.003-200.896 | ±4.0 | <3.97 (Intra-day), <6.10 (Inter-day) | Not Reported | Human Plasma | [3] |
| Norethisterone | HPLC-UV | Not Reported | 0.10 to 1.31 | 0.40 to 1.23 | Not Reported | Rat Plasma | [4] |
Key Observations:
-
Dienogest-d6 , as a stable isotope-labeled internal standard, is expected to co-elute with Dienogest and experience identical ionization suppression or enhancement, providing the most accurate results in LC-MS/MS analysis.[1] The data shows high accuracy and precision with good recovery in human plasma.[2]
-
Levonorgestrel-d6 , being a deuterated compound, can also track some analytical variability. However, its chemical structure differs from Dienogest, which may lead to differences in chromatographic behavior and response to matrix effects, potentially introducing a small bias.[1] The reported method demonstrates good linearity, accuracy, and precision.[3]
-
Norethisterone is a structurally similar progestin that can be a suitable internal standard, especially for HPLC-UV methods where mass-based differentiation is not possible.[1] However, its different retention time and potential for varied responses to matrix effects in LC-MS/MS make it a less ideal choice compared to a stable isotope-labeled internal standard.[1] The available data for the HPLC-UV method shows good stability and precision.[4]
Experimental Protocols
The following are summaries of the experimental methodologies used in the studies cited for each internal standard.
Method Using Dienogest-d6 as Internal Standard (LC-MS/MS)
This method was developed for the simultaneous quantification of multiple progestins, including Dienogest, in human plasma.[2]
-
Sample Preparation: Online solid-phase extraction (SPE) was employed for sample clean-up and pre-concentration.[2]
-
Chromatography: High-performance liquid chromatography (HPLC) was used with gradient elution.[2]
-
Detection: A tandem triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode with multiple reaction monitoring (MRM).[5] Stable isotope-labeled internal standards were used for quantification.[2]
Method Using Levonorgestrel-d6 as Internal Standard (LC-MS/MS)
This method was developed for the determination of Dienogest in human plasma.[3]
-
Sample Preparation: Liquid-liquid extraction was used to extract Dienogest and the internal standard from human plasma.[3]
-
Chromatography: Chromatographic separation was achieved on a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) under isocratic conditions with a mobile phase of acetonitrile-5 mm ammonium (B1175870) acetate (B1210297) (70:30, v/v) at a flow rate of 0.60 mL/min.[3]
-
Detection: A tandem mass spectrometer with positive ion electrospray ionization was used. The precursor to product ion transitions monitored were m/z 312.30 → 135.30 for Dienogest and m/z 319.00 → 251.30 for Levonorgestrel-d6.[3]
Method Using Norethisterone as Internal Standard (HPLC-UV)
This reversed-phase HPLC method was developed for the estimation of Dienogest in rat plasma.[4]
-
Sample Preparation: Details of the plasma extraction method are not extensively provided in the available literature.[5]
-
Chromatography: A Waters Symmetry C18 column (150x4.6mm, 3.5µm) was used with a mobile phase of 0.1% OPA & ACN in a 40:60% v/v ratio at a flow rate of 1.0 ml/min.[4][5]
-
Detection: A photodiode array detector was used for detection at a wavelength of 214 nm.[4]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the analysis of Dienogest using an internal standard.
Caption: General experimental workflow for Dienogest analysis using an internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method for Dienogest.[1] For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard such as Dienogest-d6 is strongly recommended to ensure the highest level of accuracy and precision.[1] While other internal standards like Levonorgestrel-d6 and Norethisterone can be utilized and validated, they may not compensate for all analytical variabilities as effectively as a stable isotope-labeled analog. The selection of the most appropriate internal standard and analytical method should be based on the specific requirements of the study, including the desired level of accuracy, the nature of the biological matrix, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Dienogest
The accurate and precise quantification of Dienogest (B1670515), a synthetic progestin used in oral contraceptives and for treating endometriosis, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[1] This guide provides a comprehensive comparison of various analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Dienogest, supported by experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The choice of an analytical method for Dienogest analysis depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed.[1]
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Key Advantages |
| HPLC-UV | Rat Plasma | 5 - 20 | 0.1 | 1.0 | Simple, economical, and suitable for pharmacokinetic analysis.[2] |
| Pharmaceutical Preparations | 3.0 - 45.0 | - | - | Suitable for simultaneous determination with other compounds.[3] | |
| Bulk and Tablet Dosage Form | 0.8 - 12.0 | - | - | Robust for quality control and stability testing.[1] | |
| LC-MS/MS | Human Plasma | 0.001003 - 0.200896 | - | 0.001003 | High sensitivity and specificity, ideal for bioanalytical studies.[1][4] |
| Online SPE-LC-MS/MS | Human Plasma | 0.005 - 0.1 | - | 0.005 | Rapid and reliable for simultaneous quantification of multiple progestins.[5] |
| UV-Spectrophotometry | Pure form and Pharmaceutical Prep. | 1 - 5 | 0.5 | 1 | Simple and cost-effective for quantitative analysis.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide protocols for the key techniques discussed.
HPLC-UV Method for Dienogest in Rat Plasma
This method provides a robust approach for the quantification of Dienogest in biological samples for pharmacokinetic studies.[2]
-
Chromatographic Conditions:
-
Sample Preparation:
LC-MS/MS Method for Dienogest in Human Plasma
This highly sensitive and specific method is well-suited for clinical and pharmacokinetic studies where low concentrations of Dienogest are expected.[1]
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid chromatography system coupled with a tandem mass spectrometer.[7]
-
Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).[4][7]
-
Mobile Phase: Isocratic elution with acetonitrile-5 mm ammonium (B1175870) acetate (B1210297) (70:30, v/v).[4][7]
-
Ionization: Positive ion electrospray ionization.[7]
-
Monitored Transitions: m/z 312.30 → 135.30 for Dienogest and m/z 319.00 → 251.30 for the internal standard (levonorgestrel d6).[1][4]
-
-
Sample Preparation (Liquid-Liquid Extraction):
Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
This method is designed to separate Dienogest from its degradation products, making it suitable for stability studies.[1]
-
Chromatographic Conditions:
-
Forced Degradation Study:
-
The drug product is exposed to acid (1M HCl), base (1M NaOH), peroxide (2.5% H2O2), aqueous, UV light, and dry heat conditions to assess the method's ability to separate the active ingredient from any degradation products.[1]
-
Visualizations
Workflow for Analytical Method Validation
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Precision in Dienogest Quantification: A Comparative Analysis of Bioanalytical Methods
The precise and reliable quantification of the synthetic progestin Dienogest (B1670515) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical formulations. In bioanalytical method development, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high levels of inter-assay and intra-assay precision is paramount for data integrity. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantification, as it effectively compensates for variability during sample preparation and analysis. This guide provides a comparative overview of the precision of an LC-MS/MS method for Dienogest, highlighting the performance characteristics and experimental protocols.
While the specific use of Dienogest-13C2,15N as an internal standard is not extensively documented in readily available literature, the principles of its application are identical to those of other stable isotope-labeled standards like Dienogest-d6. These standards are considered the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte, ensuring they behave similarly throughout the analytical process.[1]
Comparative Precision of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, including the sample matrix, necessary sensitivity, and the intended application. The following table summarizes the performance characteristics of a validated LC-MS/MS method for Dienogest quantification in human plasma, which serves as a benchmark for precision.
| Validation Parameter | Performance |
| Linearity Range | 1.003–200.896 ng/mL |
| Intra-day Precision (%CV) | <3.97% |
| Inter-day Precision (%CV) | <6.10% |
| Accuracy | Within ±4.0% of nominal values |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL[2] |
| Internal Standard | Levonorgestrel d6[2] |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replicating and comparing analytical results. Below is a typical protocol for the quantification of Dienogest in human plasma using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
To a 0.5 mL aliquot of human K2 EDTA plasma, add the internal standard (e.g., Levonorgestrel d6).[2]
-
Perform liquid-liquid extraction to isolate Dienogest and the internal standard from the plasma matrix.[2]
Chromatographic Conditions
-
Instrument : Liquid chromatography system coupled with a tandem mass spectrometer.[2]
-
Column : Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).[2]
-
Mobile Phase : Isocratic elution with acetonitrile-5 mm ammonium (B1175870) acetate (B1210297) (70:30, v/v).[2]
-
Flow Rate : 0.60 mL/min.[2]
Mass Spectrometry Detection
-
Ionization : Positive ion electrospray ionization.[2]
-
Monitored Transitions :
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalytical method validation of Dienogest in human plasma.
Caption: Workflow for Dienogest quantification and precision validation.
Alternative Analytical Methods
While LC-MS/MS with a stable isotope-labeled internal standard offers the highest sensitivity and specificity, other methods have been validated for Dienogest analysis.[3]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) : This method is simpler and more economical, making it suitable for pharmacokinetic analysis and quality control of pharmaceutical preparations.[3][4] However, it generally has a higher limit of quantification compared to LC-MS/MS.[3] For instance, a validated HPLC-UV method for Dienogest in rat plasma used Norethisterone as an internal standard and achieved a precision of < 2.0% (%RSD).[3][4]
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound or Dienogest-d6, in conjunction with LC-MS/MS is the recommended approach for achieving the highest levels of precision and accuracy in the bioanalysis of Dienogest. The presented data for a method utilizing a deuterated internal standard demonstrates excellent intra- and inter-assay precision, making it highly reliable for clinical and research applications. While alternative methods like HPLC-UV are available and can be suitable for certain applications, they may not offer the same level of sensitivity and robustness as LC-MS/MS. The choice of analytical method should be guided by the specific study requirements, including the desired level of precision, the biological matrix, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
Comparative efficacy of Dienogest vs other endometriosis treatments
For Researchers, Scientists, and Drug Development Professionals
Endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, presents a significant therapeutic challenge. Treatment strategies primarily aim to manage debilitating pain, reduce endometriotic lesions, and improve quality of life. Dienogest (B1670515), a fourth-generation progestin, has emerged as a prominent therapeutic option. This guide provides an objective comparison of the efficacy of Dienogest against other key endometriosis treatments, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and study designs.
Mechanism of Action: A Multi-faceted Approach
Dienogest exerts its therapeutic effects through a combination of mechanisms, primarily by creating a hypoestrogenic and hypergestagenic environment. It is a selective progesterone (B1679170) receptor agonist with potent progestational and anti-ovulatory properties. Its action leads to the decidualization of endometrial tissue, followed by atrophy of the endometriotic lesions. Furthermore, Dienogest exhibits anti-inflammatory, anti-proliferative, and anti-angiogenic effects within the ectopic endometrial tissue.
Comparative Efficacy: Dienogest vs. Other Treatments
The efficacy of Dienogest has been evaluated in numerous clinical trials against other standard treatments for endometriosis, including Gonadotropin-Releasing Hormone (GnRH) agonists, combined oral contraceptives (COCs), the GnRH antagonist Elagolix, and aromatase inhibitors.
Dienogest vs. GnRH Agonists
GnRH agonists, such as leuprolide acetate, induce a profound hypoestrogenic state by downregulating the pituitary-ovarian axis. Clinical studies have demonstrated that Dienogest is as effective as GnRH agonists in reducing endometriosis-associated pelvic pain (EAPP).[1][2][3] However, Dienogest offers a more favorable side-effect profile, with a lower incidence of hypoestrogenic symptoms like hot flushes and a reduced impact on bone mineral density (BMD).[1]
Table 1: Dienogest vs. GnRH Agonists - Efficacy and Safety Outcomes
| Outcome Measure | Dienogest (2 mg/day) | GnRH Agonists (e.g., Leuprolide Acetate 3.75 mg/4 wks) | Key Findings | Citations |
| Pain Reduction (VAS) | Significant reduction from baseline | Significant reduction from baseline | Comparable efficacy in pain reduction. | [2][3] |
| Recurrence Rate | Lower recurrence rate reported in some studies. | Higher recurrence rate compared to Dienogest in some analyses. | Dienogest may offer better long-term control. | [1] |
| Hot Flushes | Lower incidence | Significantly higher incidence | Dienogest is better tolerated regarding vasomotor symptoms. | [1] |
| Bone Mineral Density | Minimal to no significant loss | Significant decrease | Dienogest has a better safety profile concerning bone health. | [1] |
| Irregular Bleeding | Higher incidence | Lower incidence | A more frequent side effect with Dienogest. | [1] |
Dienogest vs. Combined Oral Contraceptives (COCs)
COCs are frequently used as a first-line treatment for endometriosis-associated pain. They act by suppressing ovulation and inducing endometrial atrophy. Studies comparing Dienogest with COCs have shown comparable efficacy in pain relief.[4][5][6][7] However, some evidence suggests that Dienogest may be superior in reducing the size of endometriotic lesions and improving quality of life.[5][8] Dienogest is also associated with a different side-effect profile, with more frequent irregular bleeding but potentially fewer systemic side effects compared to COCs.[5]
Table 2: Dienogest vs. Combined Oral Contraceptives - Efficacy and Safety Outcomes
| Outcome Measure | Dienogest (2 mg/day) | Combined Oral Contraceptives (e.g., Ethinylestradiol/Drospirenone) | Key Findings | Citations |
| Pain Reduction (VAS) | Significant reduction from baseline | Significant reduction from baseline | Comparable efficacy in pain management. | [4][5][7] |
| Lesion Size Reduction | Demonstrated reduction in endometrioma size. | Less evidence for significant lesion size reduction. | Dienogest may have a greater impact on lesion regression. | [5] |
| Quality of Life (EHP-30) | Significant improvement | Significant improvement | Both treatments improve quality of life. | [4][5] |
| Irregular Bleeding | Common, especially in the initial months. | Less frequent, with more predictable withdrawal bleeding. | A notable difference in bleeding patterns. | [5] |
| Adverse Events | Generally well-tolerated, with fewer systemic side effects reported in some studies. | Can be associated with mood changes, nausea, and a higher risk of thromboembolism. | Dienogest may have a better overall safety profile for some patients. | [5] |
Dienogest vs. Elagolix
Elagolix is an oral GnRH antagonist that dose-dependently suppresses ovarian estrogen production. A phase III randomized trial demonstrated that Elagolix (150 mg once daily) is non-inferior to Dienogest (2 mg daily) in reducing endometriosis-associated pain over 24 weeks.[9] Both treatments were well-tolerated, with comparable rates of adverse events.[9]
Table 3: Dienogest vs. Elagolix - Efficacy and Safety Outcomes
| Outcome Measure | Dienogest (2 mg/day) | Elagolix (150 mg/day) | Key Findings | Citations |
| Pain Reduction (NRS) | Reduction of -2.47 at day 85 and -4.37 at day 169. | Reduction of -2.43 at day 85 and -4.33 at day 169. | Comparable efficacy in pain reduction. | [9] |
| Rescue Medication Use | 17.0% at day 169. | 17.7% at day 169. | Similar need for additional pain relief. | [9] |
| Overall Responder Rate (PGI-C) | 94.6% at day 169. | 92.9% at day 169. | High and comparable patient-reported improvement. | [9] |
| Adverse Events | Comparable incidence of treatment-emergent adverse events. | Comparable incidence of treatment-emergent adverse events. | Both treatments are well-tolerated. | [9] |
Dienogest vs. Aromatase Inhibitors (Letrozole)
Aromatase inhibitors, such as letrozole (B1683767), block the local production of estrogen within endometriotic implants. A randomized controlled trial comparing Dienogest with letrozole for recurrent endometrioma found that while both drugs significantly reduced pain, Dienogest was more effective in reducing the size of the endometrioma.[1][10][11]
Table 4: Dienogest vs. Letrozole - Efficacy Outcomes for Recurrent Endometrioma
| Outcome Measure | Dienogest (2 mg/day) | Letrozole (2.5 mg/day) | Key Findings | Citations |
| Endometrioma Size Reduction (cm) | Baseline: 6.67±1.316 Months: 3.80±1.34 | Baseline: 6.06±2.406 Months: 4.59±1.25 | Dienogest showed a greater reduction in endometrioma size, although the difference was not statistically significant. | [1][10][11] |
| Pain Reduction (VAS for Dysmenorrhea) | Significant reduction from baseline. | Significant reduction from baseline. | Both treatments were highly effective in alleviating pain. | [1][10][11] |
Experimental Protocols
Dienogest vs. Letrozole for Recurrent Endometrioma[1][10][11]
-
Study Design: A randomized controlled trial.
-
Participants: 38 women with recurrent endometrioma after surgery.
-
Intervention:
-
Group 1: Letrozole 2.5 mg daily for 6 months.
-
Group 2: Dienogest 2 mg once daily for 6 months.
-
-
Primary Outcome Measures:
-
Size of the endometrioma, measured by transvaginal ultrasound at baseline, 3 months, and 6 months.
-
Pain (dysmenorrhea), assessed using a Visual Analog Scale (VAS) of 0-10 at baseline, 3 months, and 6 months.
-
Dienogest vs. Elagolix for Endometriosis-Associated Pain[9]
-
Study Design: A phase III, randomized, multicentric, double-blind trial.
-
Participants: 230 premenopausal women with documented endometriosis and a Numeric Rating Scale (NRS) score for pain of ≥4, a dysmenorrhea scale (DYS) score of ≥2, and nonmenstrual pelvic pain (NMPP) of ≥2.
-
Intervention:
-
Group 1: Elagolix 150 mg once daily and a placebo matching Dienogest for 24 weeks.
-
Group 2: Dienogest 2 mg once daily and a placebo matching Elagolix for 24 weeks.
-
-
Primary Outcome Measures:
-
Change in NRS score from baseline to day 85 and day 169.
-
Proportion of patients requiring rescue medication.
-
Proportion of overall responders on the Patient Global Impression of Change (PGI-C) scale.
-
-
Safety Assessment: Treatment-emergent adverse events (TEAEs).
Signaling Pathways and Experimental Workflows
The therapeutic effects of these treatments are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow of a typical clinical trial comparing these agents.
References
- 1. ijrcog.org [ijrcog.org]
- 2. Efficacy of Dienogest Versus GnRH Agonists After Endometriosis Surgery: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dienogest vs GnRH agonists as postoperative therapy after laparoscopic eradication of deep infiltrating endometriosis with bowel and parametrial surgery: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled pilot study of the comparative effects of dienogest and the combined oral contraceptive pill in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of dienogest vs combined oral contraceptive on pain associated with endometriosis: Randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicmed.org [academicmed.org]
- 9. mims.com [mims.com]
- 10. ijrcog.org [ijrcog.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Dienogest-13C2,15N
For Immediate Reference: Treat Dienogest-13C2,15N as a hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain. The stable isotope labeling does not alter the chemical hazards of the parent compound, Dienogest. All handling and disposal procedures should be based on the hazardous properties of Dienogest.
Hazard Identification and Safety Precautions
Dienogest is a synthetic progestin with several documented hazards that dictate its handling and disposal requirements. It is classified as:
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children[1][2][3].
-
Mutagenicity: Suspected of causing genetic defects[1].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
-
Irritant: Causes skin and serious eye irritation[1].
Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound and its waste.
Segregation and Collection of this compound Waste
Proper segregation is the first critical step in the disposal process. Improperly mixed waste streams can pose safety risks and lead to costly disposal procedures.
-
Waste Classification: this compound is a stable isotope-labeled compound. Unlike radioactive isotopes, stable isotopes do not pose a radiation hazard. Therefore, the waste is classified based on its chemical properties as hazardous pharmaceutical waste[4][].
-
Solid Waste:
-
Collect all contaminated solid materials, such as unused this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure, sealable lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container designated for liquid chemical waste.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof[6].
-
Labeling and Storage of Waste Containers
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents and their approximate concentrations.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Disposal Procedures
The final disposal of this compound waste must be handled by trained professionals in accordance with local, state, and federal regulations.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: The EHS department will work with a licensed hazardous waste disposal company that is equipped to handle and dispose of pharmaceutical and chemical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA)[7][8].
-
Do Not:
-
Pour any liquid waste containing this compound down the drain. Its high aquatic toxicity can have long-lasting detrimental effects on the environment[1].
-
Dispose of any solid waste contaminated with this compound in the regular trash.
-
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals and do not involve experimental methodologies.
Quantitative Data Summary
There is no quantitative data to summarize in the context of disposal procedures.
Disposal Workflow for this compound
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. moravek.com [moravek.com]
- 6. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
